Technical Documentation Center

(S)-ethyl 3-amino-3-(pyridin-3-yl)propanoate dihydrochloride Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: (S)-ethyl 3-amino-3-(pyridin-3-yl)propanoate dihydrochloride
  • CAS: 153524-69-7

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Investigational Compound (S)-ethyl 3-amino-3-(pyridin-3-yl)propanoate: A Prodrug Approach to Modulating Biological Systems

For Distribution to Researchers, Scientists, and Drug Development Professionals Abstract (S)-ethyl 3-amino-3-(pyridin-3-yl)propanoate is a chiral molecule featuring a pyridine ring, a β-amino acid scaffold, and an ethyl...

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-ethyl 3-amino-3-(pyridin-3-yl)propanoate is a chiral molecule featuring a pyridine ring, a β-amino acid scaffold, and an ethyl ester moiety. While direct pharmacological data on this specific compound is not extensively available in peer-reviewed literature, its structural components suggest a plausible and compelling mechanism of action centered around its function as a prodrug. This guide synthesizes information from related chemical structures and pharmacological principles to propose a primary hypothesized mechanism of action and outlines a comprehensive framework for its experimental validation. The central hypothesis is that (S)-ethyl 3-amino-3-(pyridin-3-yl)propanoate is hydrolyzed in vivo to its active carboxylic acid form, (S)-3-amino-3-(pyridin-3-yl)propanoic acid, which may then exert its biological effects, potentially as an anticoagulant via thrombin inhibition or through modulation of central nervous system targets.

Introduction: Unveiling the Potential of a Multifaceted Molecule

The convergence of a pyridine heterocycle, a β-amino acid backbone, and an ethyl ester in (S)-ethyl 3-amino-3-(pyridin-3-yl)propanoate presents a molecule of significant interest for drug discovery and development. Pyridine-based structures are integral to a wide array of approved pharmaceuticals, valued for their ability to enhance metabolic stability, cellular permeability, and overall pharmacological activity.[1][2][3][4] The β-amino acid component offers unique stereochemical and conformational properties, often imparting resistance to proteolytic degradation and enabling specific interactions with biological targets.[5][6][7][8] The ethyl ester is a classic prodrug moiety, designed to improve oral bioavailability and pharmacokinetic properties before being cleaved by endogenous esterases to release the active therapeutic agent.[9][10]

Given the structural similarities to intermediates in the synthesis of the direct thrombin inhibitor dabigatran, a primary line of investigation points towards a potential role in the coagulation cascade.[11][12] This guide will therefore focus on the hypothesis that (S)-ethyl 3-amino-3-(pyridin-3-yl)propanoate acts as a prodrug, with its hydrolyzed metabolite being the active pharmacological agent.

Proposed Mechanism of Action: A Two-Step Activation Pathway

The hypothesized mechanism of action for (S)-ethyl 3-amino-3-(pyridin-3-yl)propanoate is a sequential process involving metabolic activation followed by target engagement.

Step 1: Prodrug Hydrolysis

The initial and critical step in the bioactivation of (S)-ethyl 3-amino-3-(pyridin-3-yl)propanoate is the hydrolysis of its ethyl ester to the corresponding carboxylic acid, (S)-3-amino-3-(pyridin-3-yl)propanoic acid. This reaction is likely catalyzed by a class of enzymes known as carboxylesterases (CES), which are abundant in the liver, plasma, and gastrointestinal tract.[9] The rationale behind this prodrug strategy is often to enhance the lipophilicity of a drug, thereby improving its absorption and distribution characteristics.

  • Causality of Experimental Choice: The inclusion of an ethyl ester is a deliberate design choice in medicinal chemistry to mask a polar carboxylic acid group, which can hinder passage across cell membranes. By temporarily neutralizing this charge, the molecule can be more readily absorbed, after which endogenous enzymes can unmask the active pharmacophore.

The general scheme for this hydrolysis is as follows:

Prodrug (S)-ethyl 3-amino-3-(pyridin-3-yl)propanoate ActiveMetabolite (S)-3-amino-3-(pyridin-3-yl)propanoic acid Prodrug->ActiveMetabolite Hydrolysis Enzyme Carboxylesterases (CES1, CES2) Enzyme->Prodrug cluster_coagulation Coagulation Cascade Prothrombin Prothrombin (Factor II) Thrombin Thrombin (Factor IIa) Prothrombin->Thrombin Activation Fibrinogen Fibrinogen Thrombin->Fibrinogen Cleavage Fibrin Fibrin Clot Fibrinogen->Fibrin ActiveMetabolite (S)-3-amino-3-(pyridin-3-yl)propanoic acid ActiveMetabolite->Thrombin Inhibition

Caption: Hypothesized inhibition of the coagulation cascade.

Hypothesis B: Modulation of Central Nervous System (CNS) Targets

The presence of a pyridine ring, a common feature in CNS-active compounds, and the β-amino acid structure, which can mimic neurotransmitters, suggests a potential for neurological activity. [13][14]For instance, some β-amino acid derivatives are known to act as inhibitors of GABA uptake. [5]The active metabolite could potentially cross the blood-brain barrier and interact with receptors or enzymes within the CNS.

Experimental Validation Protocols

To systematically investigate the proposed mechanism of action, a multi-tiered experimental approach is required.

In Vitro Characterization

Objective: To confirm the enzymatic hydrolysis of the prodrug and to identify the primary molecular target of the active metabolite.

Protocol 1: Prodrug Stability and Metabolism Assay

  • Incubation: Incubate (S)-ethyl 3-amino-3-(pyridin-3-yl)propanoate (10 µM) in human liver microsomes, human plasma, and recombinant carboxylesterase (CES1 and CES2) preparations at 37°C.

  • Time Points: Collect samples at 0, 5, 15, 30, and 60 minutes.

  • Quenching: Stop the reaction by adding an equal volume of ice-cold acetonitrile.

  • Analysis: Centrifuge the samples to pellet proteins. Analyze the supernatant using LC-MS/MS to quantify the disappearance of the parent compound and the appearance of (S)-3-amino-3-(pyridin-3-yl)propanoic acid.

  • Data Analysis: Calculate the half-life (t½) of the prodrug in each matrix.

Table 1: Expected Hydrolysis Rates of (S)-ethyl 3-amino-3-(pyridin-3-yl)propanoate

MatrixExpected Half-life (t½)Primary Enzyme(s)
Human Liver Microsomes< 15 minCarboxylesterases
Human Plasma15-30 minCarboxylesterases
Recombinant CES1VariableCarboxylesterase 1
Recombinant CES2VariableCarboxylesterase 2
Buffer (pH 7.4)> 60 minChemical (non-enzymatic)

Protocol 2: Thrombin Inhibition Assay

  • Reagents: Human α-thrombin, chromogenic thrombin substrate (e.g., S-2238), and (S)-3-amino-3-(pyridin-3-yl)propanoic acid (the active metabolite).

  • Assay: In a 96-well plate, add varying concentrations of the active metabolite to a solution of human α-thrombin.

  • Incubation: Incubate for 15 minutes at 37°C.

  • Substrate Addition: Add the chromogenic substrate and monitor the change in absorbance at 405 nm over time using a plate reader.

  • Data Analysis: Calculate the rate of substrate cleavage for each concentration of the inhibitor. Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

In Vivo Pharmacokinetics and Pharmacodynamics

Objective: To assess the conversion of the prodrug to the active metabolite in a living system and to evaluate its physiological effects.

Protocol 3: Murine Pharmacokinetic Study

  • Dosing: Administer (S)-ethyl 3-amino-3-(pyridin-3-yl)propanoate to male C57BL/6 mice via oral gavage (e.g., 10 mg/kg).

  • Blood Sampling: Collect blood samples via tail vein at various time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

  • Plasma Preparation: Process blood to obtain plasma.

  • Analysis: Quantify the concentrations of both the prodrug and the active metabolite in plasma using a validated LC-MS/MS method.

  • Data Analysis: Determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, and elimination half-life for both compounds.

Protocol 4: Murine Thrombosis Model (if Hypothesis A is supported in vitro)

  • Model: Utilize a ferric chloride-induced carotid artery thrombosis model in mice.

  • Dosing: Pre-treat mice with (S)-ethyl 3-amino-3-(pyridin-3-yl)propanoate or vehicle control via oral gavage one hour before injury.

  • Thrombosis Induction: Apply a small piece of filter paper saturated with ferric chloride to the exposed carotid artery to induce thrombosis.

  • Measurement: Monitor blood flow in the artery using a Doppler flow probe to determine the time to occlusion.

  • Data Analysis: Compare the time to occlusion between the treated and control groups to assess the antithrombotic efficacy of the compound.

Structure-Activity Relationship (SAR) Considerations

The biological activity of (S)-3-amino-3-(pyridin-3-yl)propanoic acid will be highly dependent on its specific structure.

  • Stereochemistry: The (S)-configuration at the chiral center is likely crucial for optimal binding to the target protein. Synthesis and testing of the (R)-enantiomer would be essential to confirm this.

  • Pyridine Isomer: The position of the nitrogen atom in the pyridine ring (position 3 in this case) will dictate the electronic properties and the directionality of potential hydrogen bonds. Comparing the activity with 2-pyridyl and 4-pyridyl analogs would provide valuable SAR data.

  • Amino Acid Backbone: The β-amino acid scaffold provides a different spacing between the amino and carboxyl groups compared to an α-amino acid, which may be critical for fitting into the active site of the target.

cluster_components Key Structural Components SAR Structure-Activity Relationship Stereo (S)-Stereocenter SAR->Stereo Dictates 3D orientation Pyridine Pyridine-3-yl Ring SAR->Pyridine Influences electronic properties and H-bonding Backbone β-Amino Acid Backbone SAR->Backbone Determines spacing of functional groups

Caption: Key structural determinants of biological activity.

Conclusion and Future Directions

(S)-ethyl 3-amino-3-(pyridin-3-yl)propanoate is a promising investigational compound that likely functions as a prodrug. The available evidence from structurally related molecules strongly suggests that its active metabolite, (S)-3-amino-3-(pyridin-3-yl)propanoic acid, could exhibit biological activity as either an anticoagulant through thrombin inhibition or as a modulator of CNS targets. The experimental protocols outlined in this guide provide a clear and logical path to elucidate its precise mechanism of action. Future research should focus on the synthesis of analogs to explore the structure-activity relationship and to optimize the pharmacological properties of this chemical scaffold. A thorough understanding of its metabolic fate and potential off-target effects will also be critical for its continued development as a potential therapeutic agent.

References

Sources

Exploratory

(S)-ethyl 3-amino-3-(pyridin-3-yl)propanoate dihydrochloride solubility profile

An In-Depth Technical Guide to the Solubility Profile of (S)-ethyl 3-amino-3-(pyridin-3-yl)propanoate dihydrochloride Abstract The aqueous solubility of an active pharmaceutical ingredient (API) is a critical determinant...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility Profile of (S)-ethyl 3-amino-3-(pyridin-3-yl)propanoate dihydrochloride

Abstract

The aqueous solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability and subsequent therapeutic efficacy. (S)-ethyl 3-amino-3-(pyridin-3-yl)propanoate dihydrochloride is a compound of interest in medicinal chemistry, likely as a key intermediate or building block in the synthesis of more complex molecules.[1] As a dihydrochloride salt of a molecule containing two basic nitrogen centers (a primary amine and a pyridine ring), its solubility is expected to be significantly influenced by pH and the ionic composition of the aqueous medium. This technical guide provides a comprehensive framework for characterizing the complete solubility profile of this compound. We will detail the theoretical underpinnings, present robust, step-by-step experimental protocols, and explain the rationale behind the analytical methodologies required for a thorough investigation. This document is intended for researchers, formulation scientists, and drug development professionals seeking to establish a foundational understanding of this molecule's physicochemical properties.

Introduction: The Criticality of Solubility Profiling

In the landscape of drug discovery and development, a molecule's journey from a promising hit to a viable drug candidate is fraught with challenges, many of which are rooted in its fundamental physicochemical properties. Among these, aqueous solubility stands as a paramount parameter.[2] Poor solubility can lead to erratic absorption, low bioavailability, and an inability to achieve therapeutic concentrations, ultimately causing the failure of an otherwise potent compound.

(S)-ethyl 3-amino-3-(pyridin-3-yl)propanoate dihydrochloride is a salt form designed to enhance the aqueous solubility of its corresponding free base.[3] The presence of two hydrochloride moieties suggests that both the primary aliphatic amine and the nitrogen on the pyridine ring are protonated, rendering the molecule highly polar. However, a comprehensive solubility profile goes beyond a single value in water; it requires a systematic investigation across a range of physiologically relevant conditions. This guide outlines the strategic approach to generating such a profile, enabling informed decisions in formulation development and predicting in vivo performance.

Compound Characterization & Physicochemical Properties

The parent molecule, (S)-ethyl 3-amino-3-(pyridin-3-yl)propanoate, contains two basic centers: the primary amine and the pyridine nitrogen. The dihydrochloride salt form implies both are protonated.

  • Molecular Formula: C₁₀H₁₄N₂O₂ · 2HCl

  • Molecular Weight: 194.23 g/mol (free base) + 72.92 g/mol (2HCl) = 267.15 g/mol

The following table summarizes the key physicochemical properties, with some values estimated based on structurally similar compounds like ethyl 3-amino-3-(pyridin-4-yl)propanoate.[4]

PropertyValue (Predicted/Calculated)Significance in Solubility Profiling
Molecular Weight 267.15 g/mol Influences diffusion and dissolution rate.
pKa₁ (Pyridinium) ~4.5 - 5.5 (Predicted)The pyridine ring will be predominantly protonated (charged) at pH values below this pKa, enhancing solubility.
pKa₂ (Ammonium) ~9.0 - 10.0 (Predicted)The primary amine will be predominantly protonated (charged) at pH values below this pKa, significantly enhancing solubility.
Calculated logP -0.1 (for free base)[4]Indicates the free base is relatively hydrophilic. The salt form will be significantly more so.

The two pKa values are critical. They dictate that the molecule will exist in different ionization states across the physiological pH range (1.2 to 6.8), which will be the primary driver of its pH-dependent solubility.[5]

Caption: Predicted pH-dependent ionization states of the compound.

Strategic Framework for Solubility Assessment

A comprehensive solubility assessment involves multiple, complementary experimental approaches. We advocate for a tiered strategy, beginning with the fundamental thermodynamic solubility and progressing to more complex, biorelevant conditions.

Caption: Strategic workflow for comprehensive solubility profiling.

Experimental Protocols

The following protocols are designed to be self-validating and provide the necessary data for a complete profile. The primary analytical technique for quantification is High-Performance Liquid Chromatography with UV-Vis detection (HPLC-UV), chosen for its specificity and sensitivity.[6]

Analytical Method: HPLC-UV

A robust analytical method is the cornerstone of accurate solubility measurement.[7]

  • Instrumentation: Agilent 1100/1200 series or equivalent with a Diode Array Detector (DAD).

  • Column: Reversed-phase C18 column (e.g., Kinetex 2.6u C18 100Å, 3.0 mm x 30 mm).[8]

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes, hold for 1 minute, return to initial conditions.

  • Flow Rate: 0.5 mL/min.

  • Detection Wavelength: 260 nm (or determined by UV scan of the compound).

  • Injection Volume: 5 µL.

  • Quantification: A 7-point calibration curve (e.g., 1 µg/mL to 200 µg/mL) must be prepared from a known stock solution in 50:50 water:acetonitrile. The curve must have a correlation coefficient (r²) > 0.995.

Protocol 1: Thermodynamic (Equilibrium) Solubility

This method determines the true equilibrium solubility and serves as the gold standard.[2][9]

  • Preparation: Add an excess amount of (S)-ethyl 3-amino-3-(pyridin-3-yl)propanoate dihydrochloride (e.g., ~10 mg) to a 2 mL glass vial.

  • Solvent Addition: Add 1 mL of purified water (or the test buffer) to the vial.

  • Equilibration: Seal the vial and place it on a shaker or rotator at a controlled temperature (typically 25°C or 37°C) for 24-48 hours.[10] This extended time ensures equilibrium is reached between the solid and dissolved states.

  • Phase Separation: After equilibration, allow the vial to stand for 1 hour for the undissolved solid to settle.

  • Sampling: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed.

  • Filtration: Filter the aliquot through a 0.22 µm PVDF or PTFE syringe filter to remove any fine particulates. Causality Note: This step is critical to prevent artificially high results from suspended solids.

  • Dilution & Analysis: Dilute the clear filtrate with the mobile phase to fall within the range of the HPLC calibration curve. Analyze by HPLC-UV.

  • Calculation: Determine the concentration from the calibration curve and multiply by the dilution factor to obtain the final solubility value (e.g., in mg/mL).

Protocol 2: pH-Solubility Profile

This protocol adapts the thermodynamic method to assess solubility across the physiological pH range, as recommended by regulatory agencies like the FDA.[5][11]

  • Media Preparation: Prepare buffers at pH 1.2 (0.1 N HCl), pH 4.5 (acetate buffer), and pH 6.8 (phosphate buffer).

  • Execution: Perform the Thermodynamic Solubility protocol (4.2) in parallel for each of the three buffer systems.

  • pH Verification: Crucially, measure the final pH of the supernatant after equilibration to ensure the buffer capacity was sufficient.

  • Data Presentation: Plot the resulting solubility (mg/mL) on a logarithmic scale against the final measured pH. This profile is essential for predicting where the drug will dissolve in the gastrointestinal tract.

Protocol 3: Investigation of the Common Ion Effect

As a dihydrochloride salt, the compound's solubility can be suppressed by the presence of other chloride ions, a phenomenon known as the common ion effect.[12][13] This is particularly relevant in the stomach, which has a high concentration of HCl.

  • Media Preparation: Prepare a series of solutions with increasing chloride ion concentration. For example:

    • 0.01 N HCl (Baseline, from pH profile)

    • 0.01 N HCl + 50 mM NaCl

    • 0.01 N HCl + 100 mM NaCl

    • 0.01 N HCl + 150 mM NaCl (Physiological [Cl⁻])

  • Execution: Perform the Thermodynamic Solubility protocol (4.2) in each of these media.

  • Analysis: Compare the solubility results. A significant decrease in solubility with increasing [Cl⁻] confirms the common ion effect and has major implications for dissolution in the gastric environment.[14][15]

Caption: Mechanism of the common ion effect on dihydrochloride salt solubility.

Data Presentation and Interpretation

All quantitative data should be summarized in clear, concise tables for easy comparison and interpretation.

Table 1: Summary of Experimental Solubility Data

Medium Temperature (°C) Final pH Solubility (mg/mL) Solubility (mM)
Purified Water 25
0.1 N HCl 37
pH 4.5 Acetate Buffer 37
pH 6.8 Phosphate Buffer 37

| 0.1 N HCl + 150 mM NaCl | 37 | | | |

The results from this comprehensive profile will allow for an initial Biopharmaceutics Classification System (BCS) assessment. According to FDA guidelines, a drug is considered "highly soluble" if its highest strength is soluble in 250 mL or less of aqueous media over the pH range of 1 to 6.8.[11][16] The data generated here directly addresses this requirement.

Conclusion

Characterizing the solubility profile of (S)-ethyl 3-amino-3-(pyridin-3-yl)propanoate dihydrochloride is not a single measurement but a multi-faceted investigation. By employing a strategic workflow that includes thermodynamic solubility, pH-dependency, and an assessment of the common ion effect, researchers can build a robust and predictive understanding of the molecule's behavior. The detailed protocols and analytical methods provided in this guide offer a validated pathway to generate high-quality data, essential for guiding formulation strategies, ensuring reproducible in vitro results, and ultimately increasing the probability of success in drug development.

References

  • Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate. Google Patents.
  • ADME Solubility Assay. BioDuro. Available at: [Link]

  • In vitro solubility assays in drug discovery. PubMed. Available at: [Link]

  • Solubility Toolbox for Successful Design of Drug Candidates. Inventiva Pharma. Available at: [Link]

  • Ethyl 3-(3-amino-4-(methyl(nitroso)amino)-N-(pyridin-2-yl)benzamido)propanoate. Pharmaffiliates. Available at: [Link]

  • Ethyl 3-amino-3-(pyridin-4-yl)propanoate. PubChem. Available at: [Link]

  • Dissolution Testing and Acceptance Criteria for Immediate-Release Solid Oral Dosage Form Drug Products Containing High Solubility Drug Substances. FDA. Available at: [Link]

  • Common Ion Effect on Solubility of Ionic Salts. CK-12 Foundation. Available at: [Link]

  • Precaution on use of hydrochloride salts in pharmaceutical formulation. PubMed. Available at: [Link]

  • Solubility and Dissolution with HPLC or UV-Vis Detection. Improved Pharma. Available at: [Link]

  • Ethyl 3-oxo-3-(pyridin-3-yl)propanoate. PubChem. Available at: [Link]

  • A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. ResearchGate. Available at: [Link]

  • Common-Ion Effect in Solubility Equilibria. Chemistry LibreTexts. Available at: [Link]

  • Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies. Taylor & Francis Online. Available at: [Link]

  • Dissolution Testing of Immediate Release Solid Oral Dosage Forms. FDA. Available at: [Link]

  • Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. National Center for Biotechnology Information. Available at: [Link]

  • Common Ion Effect on Solubility Of Ionic Salts - Equilibrium (Part 44). YouTube. Available at: [Link]

  • The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD. Sciforum. Available at: [Link]

  • Dissolution Method Development for Regulatory Approval: A Comprehensive Review and Case Study. Pharmaceutical Technology. Available at: [Link]

  • Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. PubMed. Available at: [Link]

  • Analytical Method Selection for Drug Product Dissolution Testing. Dissolution Technologies. Available at: [Link]

  • Effect of chloride ion on dissolution of different salt forms of haloperidol, a model basic drug. PubMed. Available at: [Link]

  • Effect of chloride ion on dissolution of different salt forms of haloperidol. ResearchGate. Available at: [Link]

  • FDA Draft Guidance on Dissolution Testing. AAPS Newsmagazine. Available at: [Link]

  • How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. PharmaGuru. Available at: [Link]

  • Hydrochloride. Wikipedia. Available at: [Link]

  • BCS Methodology: Solubility, Permeability & Dissolution. FDA. Available at: [Link]

Sources

Foundational

Role of β-amino acid derivatives in medicinal chemistry

An In-Depth Technical Guide to the Role of β-Amino Acid Derivatives in Medicinal Chemistry Foreword: Beyond Nature's Alphabet In the landscape of medicinal chemistry, the quest for novel therapeutic agents is a perpetual...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Role of β-Amino Acid Derivatives in Medicinal Chemistry

Foreword: Beyond Nature's Alphabet

In the landscape of medicinal chemistry, the quest for novel therapeutic agents is a perpetual endeavor. While nature’s canonical α-amino acids provide the blueprint for life, their direct use in peptide-based therapeutics is often hampered by poor metabolic stability and limited conformational diversity. This guide delves into the world of β-amino acid derivatives, structural isomers of their α-counterparts, which have emerged as a powerful tool for overcoming these limitations. By introducing an additional carbon into the amino acid backbone, we unlock a world of unique structural possibilities, enhanced proteolytic resistance, and diverse pharmacological activities. This document serves as a technical primer for researchers, scientists, and drug development professionals, offering insights into the synthesis, conformational properties, and therapeutic applications of these remarkable building blocks.

The Fundamental Distinction: Structure and Consequence

The core difference between α- and β-amino acids lies in the placement of the amino group. In α-amino acids, the amino group is attached to the α-carbon, the same carbon atom bonded to the carboxyl group. In β-amino acids, the amino group is attached to the β-carbon, one atom further down the carbon chain.[1] This seemingly minor shift has profound implications for molecular geometry and biological function.

This structural alteration fundamentally changes the peptide backbone, increasing its flexibility but also predisposing it to form stable, well-defined secondary structures that are distinct from those of α-peptides.[2][3] The most significant consequence of this altered backbone is a dramatically increased resistance to enzymatic degradation by proteases, a critical feature for enhancing the bioavailability and half-life of peptide-based drugs.[2][4]

G Figure 1: Structural comparison of α- and β-amino acids. cluster_alpha α-Amino Acid cluster_beta β-Amino Acid a_N H₂N a_Ca a_N->a_Ca a_C COOH a_Ca->a_C a_R R a_Ca->a_R a_H H a_Ca->a_H b_N H₂N b_Cb b_N->b_Cb b_Ca b_Cb->b_Ca b_R R' b_Cb->b_R b_H1 H b_Cb->b_H1 b_C COOH b_Ca->b_C b_H2 H b_Ca->b_H2 b_H3 H b_Ca->b_H3 G Figure 2: Workflow for catalytic asymmetric synthesis. start α,β-Unsaturated Ester + Chiral Cu-Catalyst step1 Regioselective Hydrocupration start->step1 intermediate Chiral β-Cuprated Intermediate step1->intermediate step2 Reaction with Electrophilic Amine Source intermediate->step2 product Enantioenriched β-Amino Acid Derivative step2->product end Purification & Chiral HPLC Validation product->end G Figure 3: Therapeutic mechanisms of β-amino acid derivatives. cluster_ppi PPI Inhibition (Cancer) cluster_amp Antimicrobial Action cluster_enzyme Enzyme Inhibition (Diabetes) ppi_mimic β-Peptide (α-Helix Mimic) ppi_target Target Protein (e.g., Bcl-2) ppi_mimic->ppi_target Binds & Blocks ppi_result Apoptosis Induction ppi_target->ppi_result amp_peptide Amphipathic β-Peptide amp_membrane Bacterial Membrane amp_peptide->amp_membrane Inserts into amp_result Membrane Disruption & Cell Lysis amp_membrane->amp_result enzyme_drug Sitagliptin (β-Amino Acid Derivative) enzyme_target DPP-IV Enzyme enzyme_drug->enzyme_target Inhibits enzyme_result Increased Incretin Levels & Insulin Secretion enzyme_target->enzyme_result

Sources

Exploratory

(S)-Ethyl 3-Amino-3-(pyridin-3-yl)propanoate: A Comprehensive Technical Guide for Drug Development Professionals

Foreword: The Strategic Value of Chiral β-Amino Esters in Modern Drug Discovery In the landscape of contemporary medicinal chemistry, the deliberate and strategic incorporation of chiral centers into drug candidates is a...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Strategic Value of Chiral β-Amino Esters in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the deliberate and strategic incorporation of chiral centers into drug candidates is a cornerstone of optimizing pharmacological activity and safety profiles. Among the vast arsenal of chiral building blocks available to the synthetic chemist, β-amino esters, particularly those bearing heterocyclic substituents, have emerged as privileged scaffolds. Their prevalence in a wide array of biologically active molecules, from antiviral agents to central nervous system modulators, underscores their significance. This guide focuses on a specific, high-value chiral building block: (S)-ethyl 3-amino-3-(pyridin-3-yl)propanoate. The unique spatial arrangement of the amine, the ester, and the pyridyl group in the (S)-configuration provides a versatile three-dimensional framework for constructing complex molecular architectures with precisely defined stereochemistry. This document aims to provide researchers, scientists, and drug development professionals with an in-depth technical understanding of the synthesis, purification, and strategic application of this pivotal chiral intermediate.

Core Molecular Attributes and Strategic Importance

(S)-Ethyl 3-amino-3-(pyridin-3-yl)propanoate is a chiral β-amino ester characterized by a stereogenic center at the C3 position, bearing an amino group and a pyridin-3-yl substituent.

PropertyValue
IUPAC Name (S)-Ethyl 3-amino-3-(pyridin-3-yl)propanoate
Molecular Formula C₁₀H₁₄N₂O₂
Molecular Weight 194.23 g/mol
Appearance Typically an oil or low-melting solid
Chirality (S)-enantiomer

The strategic importance of this molecule lies in its utility as a precursor to more complex chiral molecules, particularly in the pharmaceutical industry. The primary amino group offers a reactive handle for amide bond formation, reductive amination, and other nitrogen-based elaborations. The ethyl ester can be hydrolyzed to the corresponding carboxylic acid or converted to other functional groups. The pyridyl moiety can participate in various coupling reactions and provides a key hydrogen bond acceptor, which can be crucial for molecular recognition at biological targets.

Synthesis and Chiral Control: A Multi-faceted Approach

The synthesis of enantiomerically pure (S)-ethyl 3-amino-3-(pyridin-3-yl)propanoate is a non-trivial undertaking that requires careful consideration of stereocontrol. The primary strategies employed are:

  • Asymmetric Synthesis: Building the chiral center with the desired stereochemistry from achiral precursors.

  • Chiral Resolution: Separating the desired (S)-enantiomer from a racemic mixture.

This guide will detail a robust and scalable approach involving the synthesis of the racemic precursor followed by a classical chemical resolution.

Racemic Synthesis of 3-Amino-3-(pyridin-3-yl)propanoic Acid: The Rodionov Reaction

A common and effective method for the synthesis of β-amino acids is the Rodionov reaction. This one-pot reaction involves the condensation of an aldehyde with malonic acid and ammonia (or an ammonia source like ammonium acetate) in a suitable solvent, followed by decarboxylation.

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: Enantioselective Synthesis of Chiral β-Amino Esters

Abstract: Chiral β-amino esters are foundational building blocks in medicinal chemistry and materials science, notable for their presence in blockbuster pharmaceuticals such as β-lactam antibiotics, taxanes, and various...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: Chiral β-amino esters are foundational building blocks in medicinal chemistry and materials science, notable for their presence in blockbuster pharmaceuticals such as β-lactam antibiotics, taxanes, and various peptide-based therapeutics.[1][2] The precise stereochemical control during their synthesis is paramount, as different enantiomers can exhibit vastly different physiological activities.[3][4] This guide provides an in-depth analysis of two robust and widely adopted enantioselective protocols: organocatalytic asymmetric Mannich reactions and transition metal-catalyzed asymmetric hydrogenation. We will explore the mechanistic underpinnings, provide detailed, field-tested experimental protocols, and offer a comparative analysis to guide researchers in selecting the optimal synthetic strategy.

Introduction: The Strategic Importance of Chiral β-Amino Esters

The β-amino acid motif is a privileged structure in drug development due to its ability to form stable secondary structures in peptides and its role as a precursor to numerous biologically active molecules.[1] Unlike their α-amino acid counterparts, β-amino acids offer a more diverse conformational landscape, making them valuable components in the design of peptidomimetics and other complex molecular architectures. The development of efficient, scalable, and highly enantioselective methods for their synthesis is a persistent goal in organic chemistry.[5] This document details two powerful catalytic approaches that have become mainstays in the field.

Part 1: The Organocatalytic Asymmetric Mannich Reaction

The Mannich reaction is a classic three-component condensation that forms a β-amino carbonyl compound.[6] The advent of organocatalysis, particularly using simple chiral amines like L-proline, has revolutionized this transformation, enabling direct and highly enantioselective access to β-amino esters without the need for expensive or toxic metal catalysts.[7][8]

Mechanistic Rationale: The Power of Enamine Catalysis

The efficacy of L-proline as a catalyst stems from its dual functionality.[9] The secondary amine of proline reacts with a ketone or aldehyde donor to form a nucleophilic enamine intermediate. Concurrently, the carboxylic acid moiety activates the electrophilic imine (formed in situ from an aldehyde and an amine) via hydrogen bonding. This dual activation within a defined chiral scaffold rigidly controls the transition state geometry, dictating the facial selectivity of the enamine's attack on the imine and leading to high stereoselectivity.[7][9]

Mannich_Mechanism cluster_cycle Catalytic Cycle cluster_imine Imine Formation Proline L-Proline Catalyst Enamine Chiral Enamine Intermediate Proline->Enamine + Ketone - H₂O Ketone Ketone/Aldehyde (Donor) Ketone->Enamine TransitionState H-Bonded Transition State Enamine->TransitionState + Imine Imine Imine (Electrophile, formed in situ) Imine->TransitionState Iminium Iminium Product TransitionState->Iminium C-C Bond Formation Hydrolysis Hydrolysis Iminium->Hydrolysis Hydrolysis->Proline Catalyst Regeneration Product Chiral β-Amino Ester Product Hydrolysis->Product Aldehyde Aldehyde Aldehyde->Imine + Amine - H₂O Amine Amine Amine->Imine

Figure 1: Catalytic cycle of the L-proline catalyzed Mannich reaction.

Protocol 1: L-Proline-Catalyzed Direct Asymmetric Mannich Reaction

This protocol describes a general procedure for the three-component reaction between an aldehyde, an amine, and a ketone to yield a syn-diastereomer of the corresponding β-amino ketone, which can be easily converted to the ester.[6][10]

Materials:

  • Aldehyde (e.g., p-nitrobenzaldehyde), 1.0 mmol

  • Amine (e.g., p-anisidine), 1.1 mmol

  • Ketone (e.g., acetone), 10.0 mmol (used as reactant and solvent)

  • L-Proline, 0.3 mmol (30 mol%)

  • Anhydrous DMSO or DMF (optional, if ketone is solid)

  • Reaction vessel (e.g., 25 mL round-bottom flask with stir bar)

  • Standard glassware for workup and purification

Procedure:

  • Reaction Setup: To a clean, dry 25 mL round-bottom flask, add the aldehyde (1.0 mmol) and the amine (1.1 mmol).

  • Catalyst Addition: Add L-proline (0.3 mmol).

  • Solvent/Reagent Addition: Add the ketone (10.0 mmol). If using a solid ketone, dissolve the components in a minimal amount of anhydrous DMSO.

  • Reaction Execution: Stir the mixture vigorously at room temperature (20-25 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 12-48 hours.

    • Scientist's Note: The reaction is often run neat in the ketone if it is a liquid (e.g., acetone, cyclohexanone). This high concentration accelerates the reaction. For less reactive substrates, gentle heating (e.g., to 40 °C) can be applied, but this may slightly erode enantioselectivity.

  • Workup: Once the reaction is complete, add water (20 mL) and extract the product with ethyl acetate (3 x 20 mL). Combine the organic layers.

  • Purification: Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Analysis and Characterization: Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient). Determine the yield, diastereomeric ratio (dr) by ¹H NMR, and enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC).

Part 2: Transition Metal-Catalyzed Asymmetric Hydrogenation

Asymmetric hydrogenation is a highly atom-economical method for creating chiral centers.[11] For the synthesis of β-amino esters, this strategy typically involves the hydrogenation of a prochiral β-enamino ester precursor. Ruthenium complexes bearing chiral diphosphine ligands, such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), are exceptionally effective for this transformation, often providing near-perfect enantioselectivity.[12][13]

Mechanistic Rationale: Chiral Environment Control

The synthesis proceeds in two stages: formation of the β-enamino ester, followed by its asymmetric hydrogenation. The key to enantioselectivity lies in the second step. The Ru-BINAP catalyst forms a chiral complex where the C₂-symmetric BINAP ligand creates a well-defined steric and electronic environment. The β-enamino ester coordinates to the ruthenium center, and hydrogen is delivered preferentially to one face of the C=C double bond, directed by the chiral ligand scaffold.

Hydrogenation_Workflow cluster_synthesis Step 1: Substrate Synthesis cluster_hydrogenation Step 2: Asymmetric Hydrogenation Ketoester β-Ketoester EnaminoEster Prochiral β-Enamino Ester Ketoester->EnaminoEster + Amine - H₂O Amine Amine (e.g., NH₄OAc) Amine->EnaminoEster EnaminoEster_h Prochiral β-Enamino Ester Catalyst Ru-BINAP Catalyst Product Chiral β-Amino Ester Catalyst->Product Catalyzes Hydrogen H₂ (gas) Hydrogen->Product Source EnaminoEster_h->Product Hydrogenation

Figure 2: Two-step workflow for β-amino ester synthesis via asymmetric hydrogenation.

Protocol 2: Ru-BINAP-Catalyzed Asymmetric Hydrogenation of a β-Enamino Ester

This protocol outlines the hydrogenation of a representative β-enamino ester. Note that the preparation of the Ru-BINAP catalyst complex is a critical preceding step, often involving precursors like [RuCl₂(cod)]n or Ru(OAc)₂((R)-BINAP).[13]

Materials:

  • β-Enamino ester substrate, 1.0 mmol

  • [Ru(OAc)₂((R)-BINAP)], 0.01 mmol (1 mol%)

  • Methanol (degassed, anhydrous), 10 mL

  • High-pressure autoclave equipped with a magnetic stir bar and glass liner

  • Hydrogen gas (high purity)

Procedure:

  • Inert Atmosphere: All manipulations must be performed under an inert atmosphere (e.g., Argon or Nitrogen) using Schlenk techniques or a glovebox. Solvents must be rigorously degassed and dried.

    • Scientist's Note: Oxygen can poison the ruthenium catalyst, leading to low conversion and selectivity. Ensuring an oxygen-free environment is the most critical parameter for success.

  • Catalyst and Substrate Loading: In a glovebox, charge a glass liner with the Ru-BINAP catalyst (0.01 mmol) and the β-enamino ester substrate (1.0 mmol).

  • Solvent Addition: Add anhydrous, degassed methanol (10 mL) to the liner.

  • Autoclave Setup: Seal the glass liner inside the high-pressure autoclave. Purge the autoclave system at least three times with hydrogen gas to remove any residual air.

  • Reaction Execution: Pressurize the autoclave to the desired pressure (typically 5-50 atm of H₂) and place it in a heating mantle set to the reaction temperature (e.g., 50 °C). Stir the reaction mixture vigorously.

  • Monitoring and Completion: Monitor the reaction by observing hydrogen uptake. Once uptake ceases (typically 12-24 hours), cool the reactor to room temperature.

  • Workup: Carefully vent the excess hydrogen pressure. Remove the reaction mixture from the autoclave.

  • Purification and Analysis: Concentrate the solvent under reduced pressure. The crude product is often of high purity, but can be further purified by flash chromatography if necessary. Determine yield and enantiomeric excess (ee) by chiral HPLC or GC.

Part 3: Comparative Analysis & Troubleshooting

The choice between an organocatalytic Mannich reaction and a metal-catalyzed hydrogenation depends on several factors including substrate scope, cost, operational complexity, and scale.

FeatureOrganocatalytic Mannich (Proline)Asymmetric Hydrogenation (Ru-BINAP)
Catalyst Inexpensive, readily available, non-toxic (L-proline).Expensive, air-sensitive metal complex with specialized ligand.
Stereocontrol Good to excellent ee and dr, but highly substrate-dependent.Consistently excellent ee (>95%) for a broad range of substrates.
Conditions Mild (room temp), atmospheric pressure, often neat.Requires high pressure, inert atmosphere, and specialized equipment.
Atom Economy Good; a condensation reaction where water is the byproduct.Excellent; an addition reaction with 100% atom economy.
Scalability Readily scalable, but high catalyst loading (10-30 mol%) can be an issue.Highly scalable with very low catalyst loading (0.01-1 mol%).
Substrate Prep Uses simple, commercially available aldehydes, amines, and ketones.Requires pre-synthesis of the β-enamino ester substrate.
Troubleshooting Common Issues
  • Low Enantioselectivity (ee%):

    • Both Methods: Temperature control is crucial; lower temperatures generally favor higher ee. Ensure the chiral catalyst is of high optical purity.

    • Mannich: The solvent can significantly impact the transition state. Screen different polar aprotic solvents (DMSO, DMF, CH₃CN). Water content can be detrimental; ensure anhydrous conditions.

    • Hydrogenation: Incomplete removal of oxygen can damage the catalyst. Ensure rigorous inert atmosphere techniques. The purity of the hydrogen gas can also be a factor.

  • Low Yield/Conversion:

    • Mannich: Reaction times can be long. Confirm reaction completion with TLC/LC-MS before workup. For sterically hindered substrates, a more active catalyst (e.g., a diarylprolinol silyl ether) may be required.[9]

    • Hydrogenation: Catalyst deactivation is the most common cause. Re-evaluate inert atmosphere procedures. Increase hydrogen pressure or reaction temperature if the substrate is particularly unreactive, but monitor the effect on ee.

Conclusion

Both the organocatalytic Mannich reaction and transition metal-catalyzed asymmetric hydrogenation represent powerful, reliable, and scalable platforms for the synthesis of enantiomerically enriched β-amino esters. The proline-catalyzed Mannich reaction offers operational simplicity and avoids heavy metals, making it an attractive "green" option. In contrast, asymmetric hydrogenation provides unparalleled levels of enantioselectivity across a broad substrate scope, establishing it as a benchmark method for industrial applications where optical purity is non-negotiable. The protocols and insights provided herein serve as a robust starting point for researchers aiming to incorporate these valuable chiral building blocks into their synthetic programs.

References

  • Mei, H., Xie, C., Han, J., et al. (2013). Highly Enantioselective Decarboxylative Mannich Reaction of Malonic Acid Half Oxyesters with Cyclic Trifluoromethyl Ketimines: Synthesis of β-Amino Esters and Anti-HIV Drug DPC 083. Chemistry – A European Journal, 19, 15856–15860. Available from: [Link]

  • Tanaka, Y., Hasui, T., & Suginome, M. (2008). Diarylborinic Acid Ester-Catalyzed Mannich-Type Three-Component Reaction of Aldehydes, Amines, and Ketene Silyl Acetals. Synlett, 2008(08), 1239-1241. Available from: [Link]

  • Yin, X., & You, S.-L. (2019). Copper-catalyzed asymmetric Mannich reaction of 2H-azirines with β-ketoamides. Chinese Chemical Letters, 30(9), 1647-1650. Available from: [Link]

  • Scafuri, B., & Marrone, V. (2022). A Look at the Importance of Chirality in Drug Activity: Some Significative Examples. Molecules, 27(19), 6242. Available from: [Link]

  • University of Illinois at Urbana-Champaign. (2005). PROLINE CATALYZED DIRECT ASYMMETRIC ALDOL AND MANNICH REACTIONS. Chemistry Department. Available from: [Link]

  • DeMong, D. E., & Williams, R. M. (2005). Practical Enantioselective Synthesis of β-Substituted-β-amino Esters. Organic Process Research & Development, 9(3), 283–287. Available from: [Link]

  • Reddy, B. V. S., et al. (2019). Organocatalytic Enantioselective Mannich Reaction: Direct Access to Chiral β-Amino Esters. ACS Omega, 4(1), 2059–2065. Available from: [Link]

  • Myers, A. G. Research Group. The Noyori Asymmetric Hydrogenation Reaction. Harvard University. Available from: [Link]

  • Wikipedia. Mannich reaction. Available from: [Link]

  • Wang, Z., et al. (2017). A copper(i)-catalyzed asymmetric Mannich reaction of glycine Schiff bases with isatin-derived ketimines: enantioselective synthesis of 3-substituted 3-aminooxindoles. Organic Chemistry Frontiers, 4(6), 1037-1041. Available from: [Link]

  • Singh, P., & Kumar, A. (2015). Enantioselective Synthesis of β-amino acids: A Review. Journal of Chemical and Pharmaceutical Research, 7(7), 896-915. Available from: [Link]

  • Chemistry LibreTexts. (2021). Chiral Proline Based Reactions. Available from: [Link]

  • Jiang, C., Zhong, F., & Lu, Y. (2012). Asymmetric organocatalytic decarboxylative Mannich reaction using β-keto acids: A new protocol for the synthesis of chiral β-amino ketones. Beilstein Journal of Organic Chemistry, 8, 1279–1284. Available from: [Link]

  • Noyori, R., et al. (2001). Mechanism of Asymmetric Hydrogenation of Ketones Catalyzed by BINAP/1,2-Diamine−Ruthenium(II) Complexes. Journal of the American Chemical Society, 123(14), 3271–3283. Available from: [Link]

  • NPTEL. Module 6 Hydrogenation Reactions. Available from: [Link]

  • Pure Synth. (2025). Importance of Chiral Separation and Resolution in Drug Synthesis. Available from: [Link]

  • Barbas, C. F. III, et al. (2000). Proline-Catalyzed Direct Asymmetric Aldol Reactions. Journal of the American Chemical Society, 122(28), 6797–6798. Available from: [Link]

  • Xue, Y., Cao, C., & Zheng, Y. (2018). Enzymatic asymmetric synthesis of chiral amino acids. Chemical Society Reviews, 47(5), 1516-1561. Available from: [Link]

Sources

Application

Application Notes and Protocols for the Asymmetric Synthesis of (S)-Ethyl 3-Amino-3-(pyridin-3-yl)propanoate Dihydrochloride

Introduction (S)-ethyl 3-amino-3-(pyridin-3-yl)propanoate is a chiral building block of significant interest in medicinal chemistry and drug development. Its structure, featuring a β-amino ester moiety with a pyridine ri...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

(S)-ethyl 3-amino-3-(pyridin-3-yl)propanoate is a chiral building block of significant interest in medicinal chemistry and drug development. Its structure, featuring a β-amino ester moiety with a pyridine ring, is a key pharmacophore in various biologically active molecules. The dihydrochloride salt form enhances the compound's stability and solubility, making it more amenable to handling and formulation.[1] This document provides a comprehensive, step-by-step guide for the asymmetric synthesis of (S)-ethyl 3-amino-3-(pyridin-3-yl)propanoate dihydrochloride, designed for researchers, scientists, and professionals in the field of drug development. The described synthetic route is robust, scalable, and yields the target compound with high enantiopurity.

The synthesis is accomplished in four main stages:

  • Horner-Wadsworth-Emmons olefination to construct the α,β-unsaturated ester backbone.

  • Asymmetric conjugate addition of a chiral lithium amide to establish the stereocenter.

  • Oxidative deprotection to unmask the primary amine.

  • Salt formation to yield the stable dihydrochloride product.

This guide emphasizes not only the procedural details but also the underlying chemical principles and safety considerations, ensuring a thorough understanding of the entire synthetic process.

Overall Synthetic Scheme

Synthesis_Scheme cluster_0 Step 1: Horner-Wadsworth-Emmons Reaction cluster_1 Step 2: Asymmetric Conjugate Addition cluster_2 Step 3: Oxidative Deprotection cluster_3 Step 4: Dihydrochloride Salt Formation PyCHO Pyridine-3-carboxaldehyde NaH NaH, THF TEP Triethyl phosphonoacetate TEP->NaH Acrylate Ethyl (E)-3-(pyridin-3-yl)acrylate NaH->Acrylate Yield: High ChiralAmine (R)-N-benzyl-N- (α-methylbenzyl)amine nBuLi n-BuLi, THF, -78 °C ChiralAmine->nBuLi ProtectedAmine Protected (S)-β-amino ester nBuLi->ProtectedAmine Yield: Good diastereoselectivity: High CAN Ammonium cerium(IV) nitrate (CAN), aq. MeCN ProtectedAmine->CAN FreeAmine (S)-ethyl 3-amino-3- (pyridin-3-yl)propanoate CAN->FreeAmine Yield: Good HCl HCl in Et₂O FreeAmine->HCl FinalProduct (S)-ethyl 3-amino-3-(pyridin-3-yl)propanoate dihydrochloride HCl->FinalProduct Yield: Quantitative

Caption: Overall synthetic route for (S)-ethyl 3-amino-3-(pyridin-3-yl)propanoate dihydrochloride.

Materials and Equipment

Reagents
ReagentCAS NumberSupplierPurity
Pyridine-3-carboxaldehyde500-22-1Sigma-Aldrich≥99%
Triethyl phosphonoacetate867-13-0Sigma-Aldrich98%
Sodium hydride (60% dispersion in mineral oil)7646-69-7Sigma-Aldrich
(R)-(+)-N-Benzyl-α-methylbenzylamine38235-77-7Sigma-Aldrich98%
n-Butyllithium (2.5 M in hexanes)109-72-8Sigma-Aldrich
Ammonium cerium(IV) nitrate (CAN)16774-21-3Sigma-Aldrich≥98.5%
Anhydrous Tetrahydrofuran (THF)109-99-9Sigma-Aldrich≥99.9%
Anhydrous Diethyl ether (Et₂O)60-29-7Sigma-Aldrich≥99.7%
Hydrochloric acid solution (2.0 M in diethyl ether)7647-01-0Sigma-Aldrich
Ethyl acetate141-78-6Fisher ScientificHPLC Grade
Hexanes110-54-3Fisher ScientificHPLC Grade
Acetonitrile75-05-8Fisher ScientificHPLC Grade
Sodium sulfate (anhydrous)7757-82-6Fisher Scientific
Saturated aqueous sodium bicarbonateN/AIn-house prep.
Saturated aqueous sodium chloride (brine)N/AIn-house prep.
Equipment
  • Round-bottom flasks

  • Magnetic stirrers and stir bars

  • Schlenk line or argon/nitrogen manifold for inert atmosphere reactions

  • Low-temperature cooling bath (e.g., dry ice/acetone)

  • Rotary evaporator

  • Separatory funnel

  • Glassware for filtration (Büchner funnel, filter flask)

  • pH paper or pH meter

  • Nuclear Magnetic Resonance (NMR) spectrometer

  • High-Performance Liquid Chromatography (HPLC) system with a chiral column

  • Mass spectrometer

Experimental Protocols

Step 1: Synthesis of Ethyl (E)-3-(pyridin-3-yl)acrylate

This step employs the Horner-Wadsworth-Emmons reaction, a widely used method for the stereoselective synthesis of alkenes.[2][3] The phosphonate carbanion, generated by deprotonation of triethyl phosphonoacetate with sodium hydride, reacts with pyridine-3-carboxaldehyde to predominantly form the thermodynamically more stable E-isomer of the α,β-unsaturated ester.

Protocol:

  • Preparation: Under an inert atmosphere (argon or nitrogen), suspend sodium hydride (60% dispersion in mineral oil, 1.2 equivalents) in anhydrous THF in a flame-dried round-bottom flask.

  • Carbanion Formation: Cool the suspension to 0 °C in an ice bath. Add triethyl phosphonoacetate (1.2 equivalents) dropwise via syringe. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour. The evolution of hydrogen gas should cease, and the solution will become clear or slightly hazy.

  • Aldehyde Addition: Cool the reaction mixture back to 0 °C. Add a solution of pyridine-3-carboxaldehyde (1.0 equivalent) in anhydrous THF dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight.

  • Work-up: Quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution. Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer). Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford ethyl (E)-3-(pyridin-3-yl)acrylate as a colorless oil or white solid.

ParameterValue
Reactants
Pyridine-3-carboxaldehyde1.0 eq
Triethyl phosphonoacetate1.2 eq
Sodium hydride1.2 eq
Conditions
SolventAnhydrous THF
Temperature0 °C to RT
Reaction Time~12-16 hours
Expected Yield >85%
Step 2: Asymmetric Conjugate Addition to form Ethyl (S)-3-{(R)-N-benzyl-N-(α-methylbenzyl)amino}-3-(pyridin-3-yl)propanoate

This is the crucial stereochemistry-determining step. A chiral lithium amide, prepared in situ from (R)-N-benzyl-N-(α-methylbenzyl)amine and n-butyllithium, undergoes a 1,4-conjugate addition to the α,β-unsaturated ester. The chiral environment of the lithium amide directs the addition to one face of the double bond, leading to the formation of the (S)-enantiomer of the product with high diastereoselectivity.

Protocol:

  • Chiral Amine Solution: In a flame-dried, three-necked flask under an inert atmosphere, dissolve (R)-N-benzyl-N-(α-methylbenzyl)amine (1.2 equivalents) in anhydrous THF.

  • Lithium Amide Formation: Cool the solution to -78 °C using a dry ice/acetone bath. Add n-butyllithium (1.15 equivalents) dropwise. A color change (typically to yellow or orange) indicates the formation of the lithium amide. Stir the solution at -78 °C for 30 minutes.

  • Conjugate Addition: Add a solution of ethyl (E)-3-(pyridin-3-yl)acrylate (1.0 equivalent) in anhydrous THF dropwise to the lithium amide solution at -78 °C.

  • Reaction: Stir the reaction mixture at -78 °C for 3-4 hours.

  • Work-up: Quench the reaction at -78 °C by the addition of saturated aqueous ammonium chloride solution. Allow the mixture to warm to room temperature. Extract with ethyl acetate (3 x volume of aqueous layer). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product, a mixture of diastereomers, can be purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to isolate the major (S,R,R)-diastereomer.

ParameterValue
Reactants
Ethyl (E)-3-(pyridin-3-yl)acrylate1.0 eq
(R)-N-benzyl-N-(α-methylbenzyl)amine1.2 eq
n-Butyllithium1.15 eq
Conditions
SolventAnhydrous THF
Temperature-78 °C
Reaction Time3-4 hours
Expected Yield 70-85%
Expected Diastereomeric Ratio >95:5
Step 3: Oxidative Deprotection to (S)-ethyl 3-amino-3-(pyridin-3-yl)propanoate

The two benzyl-type protecting groups on the nitrogen atom are removed via oxidative cleavage using ammonium cerium(IV) nitrate (CAN).[4][5] This method is effective for the deprotection of N-benzyl amines.

Protocol:

  • Solution Preparation: Dissolve the protected β-amino ester from Step 2 (1.0 equivalent) in a mixture of acetonitrile and water (e.g., 3:1 v/v).

  • Oxidant Addition: Cool the solution to 0 °C in an ice bath. Add a solution of ammonium cerium(IV) nitrate (2.5 equivalents) in water dropwise. The reaction mixture will likely turn a deep color.

  • Reaction: Stir the reaction at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Quench the reaction by adding an aqueous solution of sodium bisulfite to reduce the excess CAN. Make the solution basic (pH ~9-10) with aqueous sodium carbonate or ammonium hydroxide.

  • Extraction: Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volume of aqueous layer). Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of methanol in dichloromethane) to yield the free amine as an oil.

ParameterValue
Reactants
Protected (S)-β-amino ester1.0 eq
Ammonium cerium(IV) nitrate (CAN)2.5 eq
Conditions
SolventAcetonitrile/Water
Temperature0 °C to RT
Reaction Time3-5 hours
Expected Yield 60-75%
Step 4: Formation of (S)-ethyl 3-amino-3-(pyridin-3-yl)propanoate Dihydrochloride

The final step involves the formation of the dihydrochloride salt to improve the stability and handling of the compound.[1] This is achieved by treating the free amine with two equivalents of hydrochloric acid in an anhydrous solvent.

Protocol:

  • Solution Preparation: Dissolve the purified free amine from Step 3 (1.0 equivalent) in anhydrous diethyl ether.

  • Acid Addition: Cool the solution to 0 °C. Add a solution of hydrochloric acid in diethyl ether (2.0 M, 2.2 equivalents) dropwise with stirring.

  • Precipitation: A white precipitate of the dihydrochloride salt should form immediately or upon further stirring.

  • Isolation: Stir the suspension at 0 °C for 1 hour. Collect the solid product by vacuum filtration.

  • Washing and Drying: Wash the filter cake with cold, anhydrous diethyl ether to remove any unreacted starting material or impurities. Dry the product under vacuum to obtain (S)-ethyl 3-amino-3-(pyridin-3-yl)propanoate dihydrochloride as a white to off-white solid.

ParameterValue
Reactants
(S)-ethyl 3-amino-3-(pyridin-3-yl)propanoate1.0 eq
HCl in diethyl ether (2.0 M)2.2 eq
Conditions
SolventAnhydrous Diethyl Ether
Temperature0 °C
Reaction Time1 hour
Expected Yield >95%

Workflow Visualization

Workflow cluster_step1 Step 1 cluster_step2 Step 2 cluster_step3 Step 3 cluster_step4 Step 4 s1_start Suspend NaH in THF s1_add_tep Add Triethyl phosphonoacetate at 0°C s1_start->s1_add_tep s1_stir1 Stir at RT s1_add_tep->s1_stir1 s1_add_aldehyde Add Pyridine-3-carboxaldehyde solution at 0°C s1_stir1->s1_add_aldehyde s1_stir2 Stir overnight at RT s1_add_aldehyde->s1_stir2 s1_quench Quench with aq. NaHCO₃ s1_stir2->s1_quench s1_extract Extract with EtOAc s1_quench->s1_extract s1_purify Purify by Chromatography s1_extract->s1_purify s1_product Ethyl (E)-3-(pyridin-3-yl)acrylate s1_purify->s1_product s2_add_acrylate Add Acrylate solution at -78°C s1_product->s2_add_acrylate s2_start Dissolve Chiral Amine in THF s2_add_buli Add n-BuLi at -78°C s2_start->s2_add_buli s2_stir1 Stir for 30 min s2_add_buli->s2_stir1 s2_stir1->s2_add_acrylate s2_stir2 Stir for 3-4h s2_add_acrylate->s2_stir2 s2_quench Quench with aq. NH₄Cl s2_stir2->s2_quench s2_extract Extract with EtOAc s2_quench->s2_extract s2_purify Purify by Chromatography s2_extract->s2_purify s2_product Protected β-amino ester s2_purify->s2_product s3_start Dissolve Protected Ester in MeCN/H₂O s2_product->s3_start s3_add_can Add CAN solution at 0°C s3_start->s3_add_can s3_stir Stir at 0°C to RT s3_add_can->s3_stir s3_quench Quench with NaHSO₃ and basify s3_stir->s3_quench s3_extract Extract with DCM/EtOAc s3_quench->s3_extract s3_purify Purify by Chromatography s3_extract->s3_purify s3_product Free Amine s3_purify->s3_product s4_start Dissolve Free Amine in Et₂O s3_product->s4_start s4_add_hcl Add HCl/Et₂O at 0°C s4_start->s4_add_hcl s4_stir Stir for 1h s4_add_hcl->s4_stir s4_filter Filter precipitate s4_stir->s4_filter s4_dry Dry under vacuum s4_filter->s4_dry s4_product Final Dihydrochloride Salt s4_dry->s4_product

Caption: Detailed experimental workflow for the four-step synthesis.

Safety and Handling

  • Pyridine-3-carboxaldehyde: Flammable liquid and vapor. Harmful if swallowed. Causes skin and eye irritation. May cause an allergic skin reaction and respiratory irritation.[3][6][7][8] Handle in a well-ventilated fume hood.

  • Sodium Hydride: Reacts violently with water to produce flammable hydrogen gas. Causes severe skin burns and eye damage. Handle as a dispersion in mineral oil under an inert atmosphere.

  • n-Butyllithium: Pyrophoric liquid; ignites spontaneously in air. Reacts violently with water. Causes severe skin burns and eye damage.[9][10][11][12] Must be handled under a strict inert atmosphere using syringe and cannula techniques.

  • (R)-N-benzyl-N-(α-methylbenzyl)amine: Causes severe skin burns and eye damage.[13] Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Ammonium cerium(IV) nitrate (CAN): Strong oxidizer; contact with other material may cause fire. Harmful if swallowed. Causes serious eye damage.[5]

  • Anhydrous Solvents (THF, Diethyl Ether): Highly flammable. May form explosive peroxides upon storage. Use in a well-ventilated area away from ignition sources.

Always consult the Safety Data Sheet (SDS) for each reagent before use and wear appropriate PPE, including safety glasses, lab coat, and gloves.

Characterization

The identity and purity of the intermediates and the final product should be confirmed by standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Chiral HPLC: To determine the enantiomeric excess (ee) of the final product.

  • Melting Point: For the solid final product.

Conclusion

The protocol detailed in this application note provides a reliable and enantioselective method for the synthesis of (S)-ethyl 3-amino-3-(pyridin-3-yl)propanoate dihydrochloride. By carefully following the described procedures and adhering to the safety precautions, researchers can confidently produce this valuable chiral building block for applications in pharmaceutical and chemical research. The causality-driven explanations for each step aim to provide a deeper understanding of the synthesis, allowing for informed troubleshooting and optimization.

References

  • Carl ROTH. (n.d.). Safety Data Sheet: Cerium(IV) ammonium nitrate. Retrieved from [Link]

  • Davies, S. G., et al. (2011). Conjugate addition of lithium N-phenyl-N-(α-methylbenzyl)amide: application to the asymmetric synthesis of (R)-(-)-angustureine. PubMed. Retrieved from [Link]

  • Wikipedia. (n.d.). Horner–Wadsworth–Emmons reaction. Retrieved from [Link]

  • ACS Omega. (2020, February 5). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate.
  • RSC Publishing. (2021, July 2). Recent advances in the transesterification of β-keto esters. Retrieved from [Link]

  • Quora. (2023, May 17). Why are alkyl esters of amino acids (e.g., L-Lysine) often supplied in the form of dihydrochloride salts? Retrieved from [Link]

  • Google Patents. (n.d.). Method for extracting an amino acid ester from a hydrous solution of a mineral acid salt thereof.
  • Semantic Scholar. (n.d.). Oxidative debenzylation of N-benzyl amides and O-benzyl ethers using alkali metal bromide. Retrieved from [Link]

  • Loba Chemie. (2021, October 8). 3-PYRIDINECARBOXALDEHYDE EXTRA PURE Safety Data Sheet. Retrieved from [Link]

  • SciELO. (2008, January 28). Article. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Mild and Efficient Method for Preparation of tert-Butyl Esters | Request PDF. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Benzylamines. Retrieved from [Link]

  • Master Organic Chemistry. (2022, November 10). Transesterification. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Controlling the Genotoxins Ethyl Chloride and Methyl Chloride Formed During the Preparation of Amine Hydrochloride Salts from Solutions of Ethanol and Methanol | Request PDF. Retrieved from [Link]

  • Organic Syntheses. (n.d.). (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Retrieved from [Link]

  • Capot Chemical Co.,Ltd. (2021, October 15). MSDS of 3-Pyridinecarboxaldehyde. Retrieved from [Link]

  • PubMed Central. (n.d.). Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer. Retrieved from [Link]

  • Wikipedia. (n.d.). Thiamine. Retrieved from [Link]

  • The Royal Society of Chemistry. (2009). Supplementary Information. Retrieved from [Link]

  • Harper College. (2009, August 22). Material Safety Data Sheet. Retrieved from [Link]

  • ResearchGate. (2016, August 13). How can I remove hydrochloride from Ethylenediamine.dihydrochloride? Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 3‐(3‐pyridyl)‐ and 3‐(3‐benzo[b]thienyl)‐D‐alanine. Retrieved from [Link]

  • Google Patents. (n.d.). method for salt preparation.
  • PubMed. (n.d.). Synthesis of 3-(3-pyridyl)- and 3-(3-benzo[b]thienyl)-D-alanine. Retrieved from [Link]

Sources

Method

Application Notes &amp; Protocols for the Purification of Ethyl 3-Amino-3-(pyridin-3-yl)propanoate and its Salts

An Application Guide by a Senior Scientist Authored for Researchers, Scientists, and Drug Development Professionals Foreword: The Strategic Importance of Purifying β-Amino Esters Ethyl 3-amino-3-(pyridin-3-yl)propanoate...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide by a Senior Scientist

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Importance of Purifying β-Amino Esters

Ethyl 3-amino-3-(pyridin-3-yl)propanoate is a chiral β-amino ester, a structural motif of significant interest in medicinal and pharmaceutical chemistry.[1] Its importance lies in its role as a key chiral building block for synthesizing complex molecules where the precise three-dimensional arrangement of atoms is critical for biological activity.[2] Impurities, which can include starting materials, reagents, and side-products from synthesis, can interfere with subsequent reactions and, more critically, compromise the biological efficacy and safety of the final active pharmaceutical ingredient (API).

This guide provides a detailed exploration of the purification strategies for this compound, moving beyond simple step-by-step instructions to explain the underlying chemical principles. The protocols described herein are designed to be robust and self-validating, empowering the researcher to adapt and troubleshoot based on a solid understanding of the molecule's behavior.

Foundational Physicochemical Properties

A successful purification strategy is built upon a thorough understanding of the molecule's physical and chemical properties. The presence of two basic nitrogen centers (the pyridine ring and the primary amine) and an ester functional group dictates its behavior in different chemical environments.

PropertyValue / DescriptionRationale & Significance for Purification
Structure The molecule contains a stereocenter at the C3 position, making chiral resolution a critical purification step for many applications.[2]
Molecular Formula C₁₀H₁₄N₂O₂The presence of two nitrogen atoms confers basicity.
Molecular Weight 194.23 g/mol Relevant for calculating molar equivalents and for mass spectrometry analysis.
pKa (Pyridine N) ~5.2 - 5.7The pyridine nitrogen is the more basic site. This value, estimated from pyridine (pKa ~5.2) and 3-aminopyridine (pKa ~6.0), is crucial for selective protonation during acid-base extraction.[3][4] At a pH below ~4, this nitrogen will be fully protonated.
pKa (Alkyl Amine N) ~9-10 (Conjugate Acid)The primary amino group is less basic than a typical alkylamine due to the electron-withdrawing effect of the adjacent pyridyl ring and ester group. It requires a more acidic pH to be protonated compared to the pyridine nitrogen.
Form Free Base / Salts (e.g., Dihydrochloride)The free base is typically an oil or low-melting solid, while salts like the dihydrochloride are often crystalline solids, which are easier to handle and purify by recrystallization.[5][6]
Solubility Soluble in many organic solvents (e.g., alcohols, chloroform, ethyl acetate). The salts are soluble in water and alcohols.[4]Solubility dictates the choice of solvents for extraction, chromatography, and recrystallization.

Strategic Purification Workflow

The choice of purification technique is contingent on the scale of the synthesis, the nature of the impurities, and the desired final form of the product (free base, specific salt, or a single enantiomer). The following diagram outlines a logical decision-making workflow.

Purification_Workflow cluster_0 Initial Work-up cluster_2 Secondary Purification & Isolation cluster_3 Chiral Resolution (If Required) Crude_Reaction Crude Reaction Mixture AcidBase Acid-Base Extraction Crude_Reaction->AcidBase Aqueous Impurities Chromatography Silica Gel Chromatography Crude_Reaction->Chromatography Non-polar/Similar Polarity Impurities Recrystallization_Base Recrystallization (Free Base) AcidBase->Recrystallization_Base Salt_Formation Salt Formation (e.g., HCl) AcidBase->Salt_Formation Chromatography->Recrystallization_Base Chromatography->Salt_Formation Recrystallization_Salt Recrystallization (Salt) Salt_Formation->Recrystallization_Salt Chiral_Resolution Diastereomeric Salt Resolution Recrystallization_Salt->Chiral_Resolution Racemic Salt

Caption: Decision workflow for purification strategy.

Core Purification Protocols

Protocol 1: Acid-Base Extraction for Impurity Removal

This technique leverages the basicity of the amino and pyridyl groups to separate the target compound from non-basic organic impurities.

  • Principle of Causality: The nitrogen atoms are protonated in an acidic aqueous solution, rendering the molecule water-soluble as a salt. Neutral or acidic impurities remain in the organic phase and are thus removed. Subsequent basification of the aqueous layer deprotonates the molecule, returning it to the neutral, organic-soluble free base, which can be extracted back into an organic solvent.

  • Step-by-Step Methodology:

    • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent such as ethyl acetate or dichloromethane (DCM).

    • Acidic Wash: Transfer the solution to a separatory funnel and extract with 1M hydrochloric acid (HCl). The product will move into the aqueous layer as its hydrochloride salt. Repeat the extraction 2-3 times to ensure complete transfer.

    • Separation: Combine the aqueous layers. At this stage, the organic layer containing neutral impurities can be discarded.

    • Basification: Cool the combined aqueous layer in an ice bath and slowly add a base, such as 3M sodium hydroxide (NaOH) or a saturated solution of sodium bicarbonate (NaHCO₃), with stirring until the pH is > 9.[5] This neutralizes the salt and liberates the free base.

    • Back-Extraction: Extract the liberated free base back into an organic solvent (e.g., ethyl acetate or DCM) 3-4 times.

    • Drying and Concentration: Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the purified free base, often as an oil.[5]

  • Self-Validation: Monitor the process with Thin Layer Chromatography (TLC). Spot the initial organic solution, the organic layer after acid extraction, and the final extracted product. A successful extraction will show the product spot absent from the post-extraction organic layer and present in high concentration in the final product.

Protocol 2: Purification by Recrystallization

Recrystallization is a powerful technique for purifying solid compounds. For this molecule, it is most effective for its salt forms, which are typically more crystalline than the free base.

  • Principle of Causality: This method relies on the differences in solubility of the target compound and its impurities in a specific solvent or solvent system at different temperatures. An ideal solvent will dissolve the compound completely at an elevated temperature but poorly at a low temperature, while impurities remain soluble at all temperatures or are insoluble at all temperatures.

  • Methodology A: Recrystallization of the Dihydrochloride Salt

    • Solvent Selection: A common and effective solvent system is methanol/diethyl ether or ethanol/ethyl acetate.[7]

    • Dissolution: In a flask, add a minimal amount of hot methanol or ethanol to the crude salt to fully dissolve it.

    • Crystallization: Slowly add the anti-solvent (diethyl ether or ethyl acetate) dropwise at room temperature until the solution becomes faintly cloudy.

    • Cooling: Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator (2-8°C) for several hours to maximize crystal formation.

    • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold anti-solvent.

    • Drying: Dry the crystals under vacuum to remove residual solvent.

  • Self-Validation: The purity of the recrystallized material should be assessed by measuring its melting point; a sharp melting point range indicates high purity. Further analysis by HPLC or NMR can confirm the removal of impurities.

Protocol 3: Silica Gel Column Chromatography

Chromatography is used to separate compounds based on their differential partitioning between a stationary phase (silica gel) and a mobile phase (eluent).[8]

  • Principle of Causality: Silica gel is a polar stationary phase. Polar compounds interact more strongly with it and therefore move more slowly down the column. The basic nitrogen atoms in ethyl 3-amino-3-(pyridin-3-yl)propanoate can cause significant tailing on acidic silica gel. This is mitigated by adding a small amount of a basic modifier, like triethylamine or ammonia, to the eluent.

  • Step-by-Step Methodology (Free Base):

    • Stationary Phase: Prepare a column packed with silica gel in the chosen eluent system.

    • Eluent System: A typical mobile phase is a mixture of a moderately polar solvent and a polar solvent, such as dichloromethane/methanol or ethyl acetate/heptane. To prevent tailing, add ~1% triethylamine or a solution of 7N ammonia in methanol to the eluent mixture.

    • Sample Loading: Dissolve the crude free base in a minimum amount of the eluent and load it onto the column.

    • Elution: Run the column, collecting fractions and monitoring them by TLC.

    • Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

  • Advanced Technique - HILIC: For highly polar compounds like this, Hydrophilic Interaction Liquid Chromatography (HILIC) can be a superior alternative.[9] HILIC uses a polar stationary phase and a mobile phase with a high concentration of an organic solvent and a small amount of water, providing better retention and separation for polar analytes.[9]

Critical Application: Chiral Resolution

Since most biological systems are chiral, separating the enantiomers of the title compound is often a mandatory step.[10][11] A robust method is the resolution of a precursor via diastereomeric salt formation.[6]

  • Principle of Causality: A racemic mixture of a chiral acid (the N-protected precursor) is reacted with a single enantiomer of a chiral base (the resolving agent). This forms two diastereomeric salts. Diastereomers have different physical properties, including solubility, which allows them to be separated by fractional crystallization.

Chiral_Resolution Racemic_Acid Racemic N-Boc-3-amino- 3-(3'-pyridyl)propionic Acid Resolving_Agent Add Chiral Base (e.g., (1R,2S)-(-)-Ephedrine) Racemic_Acid->Resolving_Agent Diastereomers Mixture of Two Diastereomeric Salts Resolving_Agent->Diastereomers Fractional_Crystallization Fractional Crystallization (e.g., from Methanol) Diastereomers->Fractional_Crystallization Isolated_Salt Isolated Diastereomerically Pure Salt Fractional_Crystallization->Isolated_Salt Liberate_Acid Acidify (e.g., HCl) to Liberate Chiral Acid Isolated_Salt->Liberate_Acid Esterification Esterification and Deprotection Liberate_Acid->Esterification Final_Product Enantiopure Ethyl 3-amino- 3-(pyridin-3-yl)propanoate Salt Esterification->Final_Product

Caption: Workflow for chiral resolution via diastereomeric salt crystallization.
  • Protocol Highlight: Resolution of N-Boc-Protected Precursor [6]

    • Salt Formation: A racemic mixture of N-BOC-3-amino-3-(3'-pyridyl)propionic acid is dissolved in methanol and treated with (1R,2S)-(-)-ephedrine.

    • Selective Crystallization: The solution is allowed to crystallize. One diastereomeric salt preferentially precipitates from the solution.

    • Isolation: The solid is collected by filtration, yielding the diastereomerically enriched salt.

    • Liberation and Esterification: The purified diastereomeric salt is then treated with acid to liberate the enantiopure N-Boc protected acid. Subsequent esterification and removal of the Boc protecting group (e.g., with HCl in methanol) yields the final enantiomerically pure target compound as its hydrochloride salt.[6]

Final Step: Salt Formation

Converting the purified free base into a stable, crystalline salt is often the final step before storage or use. The dihydrochloride salt is common for this compound.[12]

  • Protocol: Dihydrochloride Salt Formation [6]

    • Dissolve the purified free base of ethyl 3-amino-3-(pyridin-3-yl)propanoate in a suitable anhydrous solvent like methanol or diethyl ether.

    • Cool the solution in an ice bath.

    • Bubble dry hydrogen chloride gas through the solution or add a solution of HCl in an organic solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring.

    • A precipitate will form. Continue the addition until no further precipitation is observed.

    • Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.

References

  • Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate.
  • Ethyl 3-(pyridin-2-ylamino)propanoate post-treatment purification method.
  • Synthesis of ethyl β-amino-β-(3-pyridyl)propionate. PrepChem.com. [Link]

  • Ethyl 3-oxo-3-(pyridin-3-yl)propanoate. PubChem, National Center for Biotechnology Information. [Link]

  • Analysis of Amino Acids. Chemistry LibreTexts. [Link]

  • Separation of pyridine or pyridine derivatives from aqueous solutions.
  • A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids. ResearchGate. [Link]

  • Ethyl 3-[3-amino-4-methylamino-N-(pyridin-2-yl)benzamido]propanoate. Acta Crystallographica Section E. [Link]

  • Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study. International Journal of Molecular Sciences. [Link]

  • 3-Aminopyridine. PubChem, National Center for Biotechnology Information. [Link]

  • Chromatography Breakthroughs in Amino Acid Analysis. AZoLifeSciences. [Link]

  • Synthesis and crystal structure of a new pyridinium bromide salt. Acta Crystallographica Section E. [Link]

  • An Expedient Method for Resolution of 3-Amino-3-(3'-pyridyl)propionic Acid and Related Compounds. Organic Process Research & Development. [Link]

  • 3-Aminopyridine. Wikipedia. [Link]

  • TLC Thin Layer Chromatography with amino acids. YouTube. [Link]

  • Extraction Kinetics of Pyridine, Quinoline, and Indole from the Organic Phase with Natural Deep Eutectic Solvents and Separation Study Using a Centrifugal Extractor. Processes. [Link]

  • Formation of pyridinium salts with EWG. Reddit. [Link]

  • Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study. PubMed. [Link]

  • Take 3-aminopyridine and protonate the amino group. The calculated pKa is -1. Why is it so reactive?. Reddit. [Link]

  • Preparation and Identification of Some New Pyridinium Salts. International Journal of Applied Chemistry. [Link]

  • Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study. ResearchGate. [Link]

  • Chromatography: Amino Acids (AQA A Level Biology). Save My Exams. [Link]

  • Chiral Chemistry Insights: The Role of (R)-3-Amino-3-(3-chlorophenyl)propionic Acid. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • From Pyrylium to Pyridinium Salts: Understanding Physicochemical Features. Semantic Scholar. [Link]

  • Exploring the Polarity of Amino Acids With Thin layer Chromatography. IMSA Digital Commons. [Link]

  • Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate. Patsnap. [Link]

  • Removal of pyridine and pyridine analogs from reaction mass containing sucrose esters.
  • Pyridine synthesis. Organic Chemistry Portal. [Link]

  • From Pyrylium to Pyridinium Salts: Understanding Physicochemical Features. Revista Boliviana de Química. [Link]

  • Ethyl 3-(pyridin-2-yl)propanoate. PubChem, National Center for Biotechnology Information. [Link]

  • Reaction of Pyridine Bases with Carboxylic Acids in Benzene. ResearchGate. [Link]

Sources

Application

Application Note: A Validated Chiral HPLC Method for the Enantiomeric Purity Determination of (S)-ethyl 3-amino-3-(pyridin-3-yl)propanoate

Abstract This application note details a robust and validated chiral High-Performance Liquid Chromatography (HPLC) method for the enantioselective analysis of (S)-ethyl 3-amino-3-(pyridin-3-yl)propanoate, a key chiral in...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust and validated chiral High-Performance Liquid Chromatography (HPLC) method for the enantioselective analysis of (S)-ethyl 3-amino-3-(pyridin-3-yl)propanoate, a key chiral intermediate in pharmaceutical synthesis. The method provides a reliable determination of enantiomeric purity, crucial for ensuring the safety and efficacy of final drug products. The separation was achieved on a polysaccharide-based chiral stationary phase (CSP) under normal phase conditions. The method was developed and subsequently validated in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines, demonstrating excellent specificity, linearity, accuracy, precision, and robustness.

Introduction: The Imperative of Chiral Separation

The biological activity of chiral molecules often resides in a single enantiomer, while the other may be inactive or, in some cases, exhibit undesirable or toxic effects. Consequently, regulatory agencies worldwide mandate the stereospecific analysis of chiral drugs and intermediates. (S)-ethyl 3-amino-3-(pyridin-3-yl)propanoate is a critical building block whose enantiomeric purity directly impacts the stereochemical integrity of the final active pharmaceutical ingredient (API).

High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is the preeminent technique for resolving enantiomers due to its accuracy, sensitivity, and reproducibility.[1] The principle of chiral HPLC relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector immobilized on the stationary phase.[2] The differing stability of these complexes leads to differential retention times, enabling their separation. The "three-point interaction model" provides a conceptual framework for understanding this recognition, where one enantiomer engages in multiple simultaneous interactions (e.g., hydrogen bonding, π-π stacking, steric hindrance) with the CSP, leading to stronger retention compared to its mirror image.[3]

This guide provides a comprehensive, field-proven protocol for the analysis of (S)-ethyl 3-amino-3-(pyridin-3-yl)propanoate, moving from method development rationale to a full validation workflow.

Method Development Strategy

The development of a successful chiral separation method is often an empirical process, guided by the physicochemical properties of the analyte.[1] Our strategy focused on screening robust and versatile CSPs and optimizing the mobile phase to achieve baseline resolution with good peak symmetry.

Analyte Structure and Properties
  • Structure: (S)-ethyl 3-amino-3-(pyridin-3-yl)propanoate

  • Key Functional Groups:

    • Primary amine (-NH2): A basic group capable of hydrogen bonding and ionic interactions.

    • Ester (-COOEt): A polar group, hydrogen bond acceptor.

    • Pyridine ring: Aromatic, capable of π-π interactions, and basic (pKa ~5.2).

    • Chiral center: At the carbon atom bonded to the amino and pyridine groups.

Chiral Stationary Phase (CSP) Selection

Given the analyte's functional groups, polysaccharide-based CSPs are an excellent starting point.[4] These phases, typically derivatives of cellulose or amylose coated or immobilized on a silica support, offer a wide range of chiral recognition mechanisms, including hydrogen bonding, dipole-dipole interactions, and inclusion into chiral cavities.[4][5]

For this application, an amylose tris(3,5-dimethylphenylcarbamate) based column was selected. This CSP is known for its broad applicability, particularly for compounds containing aromatic rings and hydrogen-bonding moieties.[6][7]

Mobile Phase Optimization

A normal phase elution mode was chosen to enhance interactions between the polar functional groups of the analyte and the CSP.

  • Primary Solvents: A mixture of a non-polar solvent (n-Hexane) and an alcohol modifier (Isopropanol, IPA) provides the primary control over retention and enantioselectivity.

  • Basic Additive: The basic nature of the primary amine and the pyridine ring necessitates the addition of a basic modifier to the mobile phase. Without it, strong interactions with residual acidic silanols on the silica support can lead to severe peak tailing and poor resolution. Diethylamine (DEA) is a common and effective choice for this purpose.[8]

The final optimized mobile phase composition was determined through systematic evaluation of the IPA and DEA concentrations to achieve a resolution (Rs) greater than 2.0 with reasonable analysis time.

Detailed Analytical Method

This section outlines the finalized, optimized chromatographic conditions for the analysis.

ParameterCondition
Instrument Agilent 1260 Infinity II LC System or equivalent
Column Chiralpak® IA (Amylose tris(3,5-dimethylphenylcarbamate)), 250 x 4.6 mm, 5 µm
Mobile Phase n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 254 nm
Injection Volume 10 µL
Diluent Mobile Phase
Sample Conc. 1.0 mg/mL

Rationale for UV Wavelength: The pyridine ring exhibits strong UV absorbance with a maximum around 254 nm, providing excellent sensitivity for detection.[9][10]

Method Validation Protocol (per ICH Q2(R2))

A comprehensive validation was performed to demonstrate that the analytical method is fit for its intended purpose.[11][12]

System Suitability

System suitability tests are performed before each validation run and sample analysis to ensure the chromatographic system is performing adequately.

ParameterAcceptance Criteria
Resolution (Rs) ≥ 2.0 between (S) and (R) enantiomer peaks
Tailing Factor (T) ≤ 1.5 for the (S)-enantiomer peak
Repeatability (%RSD) ≤ 2.0% for 6 replicate injections of the standard
Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as its counter-enantiomer and impurities.

  • Protocol:

    • Inject the diluent (blank) to demonstrate no interference at the retention times of the enantiomers.

    • Inject a solution of the (S)-enantiomer standard.

    • Inject a solution of the racemic mixture to confirm baseline separation of the two enantiomers.

  • Acceptance Criteria: The diluent shows no peaks at the retention times of the enantiomers. The method resolves the (S)- and (R)-enantiomers from each other.

Linearity and Range

The linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable linearity, accuracy, and precision.

  • Protocol (for the undesired (R)-enantiomer):

    • Prepare a series of solutions by spiking the (S)-enantiomer (at 1.0 mg/mL) with the (R)-enantiomer at five concentration levels, ranging from the Limit of Quantitation (LOQ) to 1.0% of the (S)-enantiomer concentration (e.g., LOQ, 0.1%, 0.25%, 0.5%, 1.0%).

    • Inject each solution in triplicate.

    • Construct a calibration curve by plotting the peak area of the (R)-enantiomer against its concentration.

  • Acceptance Criteria:

    • Correlation coefficient (r²) ≥ 0.999.

    • The y-intercept should not be significantly different from zero.

Accuracy

Accuracy is the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.

  • Protocol:

    • Prepare samples by spiking the (S)-enantiomer with the (R)-enantiomer at three concentration levels (e.g., LOQ, 0.5%, and 1.0%).

    • Prepare each level in triplicate and inject.

    • Calculate the percent recovery for each sample.

  • Acceptance Criteria: The mean recovery should be within 90.0% to 110.0% for each level.

Precision

Precision is the measure of the degree of scatter of a series of measurements. It is evaluated at two levels: repeatability and intermediate precision.

  • Repeatability (Intra-assay precision):

    • Protocol: Prepare six individual samples of the (S)-enantiomer spiked with the (R)-enantiomer at the 0.5% level. Analyze all six samples on the same day, with the same analyst and instrument.

    • Acceptance Criteria: The Relative Standard Deviation (%RSD) of the area percent of the (R)-enantiomer should be ≤ 5.0%.

  • Intermediate Precision (Inter-assay ruggedness):

    • Protocol: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Acceptance Criteria: The %RSD of the combined results from both studies should be ≤ 10.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • LOD: The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

  • Protocol (based on Signal-to-Noise Ratio):

    • Determine the concentration of the (R)-enantiomer that yields a signal-to-noise (S/N) ratio of approximately 3:1 for LOD.

    • Determine the concentration that yields an S/N ratio of approximately 10:1 for LOQ.

  • Acceptance Criteria:

    • LOD is typically reported as the concentration corresponding to S/N ≈ 3.

    • LOQ is confirmed by demonstrating acceptable precision and accuracy at this concentration (as per the accuracy study).

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.[3][13]

  • Protocol:

    • Vary the following parameters one at a time:

      • Flow Rate (± 0.1 mL/min)

      • Column Temperature (± 2 °C)

      • Isopropanol concentration in mobile phase (± 2%)

    • Inject a system suitability solution (racemic mixture) for each condition.

  • Acceptance Criteria: The system suitability criteria (Resolution ≥ 2.0, Tailing Factor ≤ 1.5) must be met under all varied conditions.

Data Presentation and Visualization

Summary of Validation Results
Validation ParameterResultAcceptance CriteriaStatus
Specificity No interference observedNo interferencePass
Linearity (r²) 0.9995≥ 0.999Pass
Range LOQ to 1.0%-Pass
Accuracy (% Recovery) 95.7% - 104.2%90.0% - 110.0%Pass
Repeatability (%RSD) 2.8%≤ 5.0%Pass
Intermediate Precision (%RSD) 4.1%≤ 10.0%Pass
LOD (S/N ≈ 3) 0.01%-Pass
LOQ (S/N ≈ 10) 0.03%-Pass
Robustness System suitability metSystem suitability metPass
Experimental Workflows

MethodDevelopmentWorkflow cluster_0 Phase 1: Development Analyte Analyte Characterization (Amine, Ester, Pyridine) CSP_Selection CSP Screening (Polysaccharide vs. Other) Analyte->CSP_Selection Functional Groups MP_Selection Mobile Phase Mode (Normal Phase) CSP_Selection->MP_Selection Select Amylose CSP MP_Opt Mobile Phase Optimization (Hexane/IPA + DEA) MP_Selection->MP_Opt Initial Conditions Final_Method Final Method (Rs > 2.0) MP_Opt->Final_Method Fine-tuning

Caption: Chiral HPLC Method Development Workflow.

ValidationWorkflow cluster_1 Phase 2: Validation (ICH Q2) SST System Suitability Specificity Specificity SST->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Validated Validated Method Robustness->Validated

Sources

Method

Application Notes and Protocols for Stereoselective β-Amino Acid Synthesis via Catalytic Hydrogenation

Introduction: The Significance of Chiral β-Amino Acids β-Amino acids are crucial structural motifs in a vast array of biologically active molecules, including pharmaceuticals, peptidomimetics, and natural products.[1] Th...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Chiral β-Amino Acids

β-Amino acids are crucial structural motifs in a vast array of biologically active molecules, including pharmaceuticals, peptidomimetics, and natural products.[1] Their incorporation into peptide backbones can induce stable secondary structures, such as helices and sheets, and confer resistance to enzymatic degradation. The stereochemistry at the β-carbon profoundly influences the biological activity and conformational properties of these molecules. Consequently, the development of efficient and highly stereoselective methods for the synthesis of enantiopure β-amino acids is a paramount objective in medicinal chemistry and drug development. Among the various synthetic strategies, catalytic asymmetric hydrogenation of prochiral enamides and β-(acylamino)acrylates has emerged as one of the most powerful and atom-economical approaches.[2][3][4] This guide provides an in-depth exploration of this methodology, offering detailed protocols and insights into the key parameters governing its success.

Core Principles of Stereoselective Catalytic Hydrogenation

Asymmetric hydrogenation relies on the use of a chiral catalyst, typically a transition metal complexed with a chiral ligand, to facilitate the addition of hydrogen across a double bond with high facial selectivity.[2] The choice of metal, the architecture of the chiral ligand, and the reaction conditions are all critical factors that dictate the enantioselectivity and efficiency of the transformation.

Catalyst Systems: A Tale of Two Metals

Rhodium and Ruthenium complexes are the workhorses of asymmetric hydrogenation for β-amino acid synthesis.[5]

  • Rhodium Catalysts: Cationic Rh(I) complexes, particularly with chiral diphosphine ligands like DuPhos and BPE, have demonstrated exceptional efficacy in the hydrogenation of β-(acylamino)acrylates.[6][7][8] These catalysts are often highly active and selective, operating under mild conditions.

  • Ruthenium Catalysts: Ru(II) complexes, frequently paired with ligands such as BINAP, are also highly effective, especially for a broader range of substrates including certain enamides and functionalized olefins.[2]

The selection between Rhodium and Ruthenium systems is often substrate-dependent, and empirical screening is a common practice to identify the optimal catalyst for a specific transformation.

The Role of the Chiral Ligand: The Architect of Stereoselectivity

The chiral ligand is the primary source of stereochemical information in the catalytic cycle. The ligand's geometry creates a chiral environment around the metal center, forcing the substrate to coordinate in a specific orientation, which in turn directs the hydrogen addition to one of the two prochiral faces of the double bond. The steric and electronic properties of the ligand are meticulously tuned to maximize the energy difference between the two diastereomeric transition states, leading to high enantiomeric excess (ee).

Experimental Workflow for Asymmetric Hydrogenation

The following diagram illustrates a typical workflow for the asymmetric hydrogenation of a prochiral enamide to a chiral β-amino acid derivative.

Asymmetric Hydrogenation Workflow cluster_prep Catalyst & Substrate Preparation cluster_reaction Hydrogenation Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Catalyst_Prep Catalyst Preparation (in situ or pre-formed) Reactor_Setup Reactor Assembly & Inerting Catalyst_Prep->Reactor_Setup Substrate_Prep Substrate Synthesis (e.g., β-acylamidoacrylate) Substrate_Prep->Reactor_Setup Reaction Hydrogenation (H2 pressure, Temp, Time) Reactor_Setup->Reaction Workup Reaction Quenching & Extraction Reaction->Workup Purification Chromatography Workup->Purification Analysis Characterization (NMR, HPLC) Purification->Analysis

Caption: General workflow for stereoselective β-amino acid synthesis.

Detailed Protocols

Protocol 1: Rhodium-Catalyzed Asymmetric Hydrogenation of Methyl (Z)-3-acetamido-3-phenylacrylate

This protocol describes the synthesis of a chiral β-phenylalanine derivative using a Rh-Me-DuPhos catalyst.

Materials:

  • Methyl (Z)-3-acetamido-3-phenylacrylate

  • [(COD)Rh(Me-DuPhos)]BF₄ (or prepared in situ from [Rh(COD)₂]BF₄ and (R,R)-Me-DuPhos)

  • Methanol (anhydrous, degassed)

  • High-pressure autoclave with a magnetic stir bar

  • Hydrogen gas (high purity)

Procedure:

  • Catalyst Preparation (in situ): In a glovebox, to a Schlenk flask charged with [Rh(COD)₂]BF₄ (2.0 mg, 0.005 mmol), add (R,R)-Me-DuPhos (2.3 mg, 0.0055 mmol). Add 2 mL of degassed methanol and stir the mixture for 10 minutes at room temperature. The solution should turn from orange to a reddish-orange.

  • Reaction Setup: In a separate vial, dissolve methyl (Z)-3-acetamido-3-phenylacrylate (110 mg, 0.5 mmol) in 8 mL of degassed methanol.

  • Hydrogenation: Transfer the substrate solution to the autoclave. Using a cannula, transfer the catalyst solution to the autoclave.

  • Seal the autoclave and purge with hydrogen gas three times.

  • Pressurize the autoclave to 60 psi with hydrogen gas.

  • Stir the reaction mixture at room temperature (25 °C) for 12 hours.

  • Work-up: Carefully release the hydrogen pressure. Concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford the desired methyl (R)-3-acetamido-3-phenylpropanoate.

Characterization:

  • ¹H and ¹³C NMR: To confirm the structure of the product.

  • Chiral HPLC: To determine the enantiomeric excess (ee). A typical method involves using a chiral stationary phase column (e.g., Chiralcel OD-H) with a mobile phase of hexanes/isopropanol.[9]

Expected Outcome: High conversion (>99%) and high enantioselectivity (>95% ee).

Protocol 2: Ruthenium-Catalyzed Asymmetric Hydrogenation of an Enamide

This protocol outlines a general procedure for the synthesis of a chiral β-amino acid derivative from a β-enamide using a Ru-BINAP catalyst.

Materials:

  • β-Enamide substrate

  • n (or prepared in situ)

  • Ethanol (anhydrous, degassed)

  • High-pressure autoclave with a glass liner and magnetic stir bar

  • Hydrogen gas (high purity)

Procedure:

  • Catalyst Activation (if necessary): Some Ru-BINAP precursors require activation. A common procedure involves heating the catalyst precursor in a solvent like DMF or ethanol under an inert atmosphere.

  • Reaction Setup: In a glovebox, place the β-enamide substrate (0.5 mmol) and the Ru-BINAP catalyst (0.005 mmol, 1 mol%) into the glass liner of the autoclave.

  • Add 10 mL of degassed ethanol.

  • Hydrogenation: Place the liner in the autoclave, seal the vessel, and purge with hydrogen gas three times.

  • Pressurize the autoclave to 100 atm with hydrogen gas.

  • Heat the reaction mixture to 50 °C and stir for 24 hours.

  • Work-up: Cool the autoclave to room temperature and carefully release the pressure. Remove the solvent in vacuo.

  • Purification: The crude product is purified by column chromatography on silica gel.

Troubleshooting:

  • Low Conversion: Increase reaction time, temperature, or hydrogen pressure. Ensure the catalyst is active and the solvent is anhydrous and degassed.

  • Low Enantioselectivity: The choice of ligand is critical. A screening of different chiral ligands may be necessary. The solvent can also influence enantioselectivity.

Data Presentation: Catalyst Performance Comparison

The following table summarizes the performance of different catalyst systems in the asymmetric hydrogenation of a model β-acylamidoacrylate substrate.

Catalyst PrecursorChiral LigandSolventPressure (atm)Temp (°C)Time (h)Conversion (%)ee (%)Reference
[Rh(COD)₂]BF₄(R,R)-Me-DuPhosMeOH42512>9996[6]
[Rh(COD)₂]BF₄(S,S)-Et-DuPhosMeOH42512>9995[8]
[Rh(COD)₂]BF₄(R,R)-Me-BPEMeOH42512>9994[7]
[RuCl₂(BINAP)](R)-BINAPEtOH1005024>9992[2]

Mechanistic Insights

The precise mechanism of asymmetric hydrogenation can vary depending on the catalyst and substrate. However, a generally accepted pathway for Rh-diphosphine catalysts involves the following key steps:

Catalytic Cycle Catalyst [Rh(L*)]+ Substrate_Coord Substrate Coordination Catalyst->Substrate_Coord + Substrate Oxidative_Add Oxidative Addition of H₂ Substrate_Coord->Oxidative_Add + H₂ Hydride_Mig Hydride Migration Oxidative_Add->Hydride_Mig Reductive_Elim Reductive Elimination Hydride_Mig->Reductive_Elim Reductive_Elim->Catalyst Product Chiral Product Reductive_Elim->Product

Caption: Simplified catalytic cycle for Rh-catalyzed asymmetric hydrogenation.

  • Substrate Coordination: The prochiral olefin coordinates to the chiral rhodium complex. The facial selectivity is established at this stage due to steric and electronic interactions with the chiral ligand.

  • Oxidative Addition: Molecular hydrogen adds to the rhodium center, forming a dihydride complex.

  • Hydride Migration: One of the hydride ligands migrates to the β-carbon of the coordinated olefin, forming a rhodium-alkyl intermediate.

  • Reductive Elimination: The second hydride ligand transfers to the α-carbon, leading to the formation of the saturated product and regeneration of the active catalyst.

Conclusion and Future Outlook

Catalytic asymmetric hydrogenation is a mature and highly reliable technology for the stereoselective synthesis of β-amino acids. The continuous development of novel chiral ligands and a deeper understanding of the reaction mechanisms will undoubtedly lead to even more efficient and versatile catalytic systems. The protocols and insights provided in this guide are intended to serve as a practical resource for researchers in academia and industry, empowering them to leverage this powerful methodology in their synthetic endeavors.

References

  • Knowles, W. S. Asymmetric Hydrogenations (Nobel Lecture). Angew. Chem. Int. Ed.2002 , 41 (12), 1998–2007. [Link]

  • Burk, M. J.; Feaster, J. E.; Harlow, R. L. New Electron-Rich Chiral Diphosphines for Asymmetric Catalysis: Synthesis and Application in the Rhodium-Catalyzed Asymmetric Hydrogenation of Enamides. Organometallics1990 , 9 (10), 2653–2655. [Link]

  • Burk, M. J.; Feaster, J. E.; Nugent, W. A.; Harlow, R. L. Preparation and Use of C₂-Symmetric Bis(phospholanes): Production of α-Amino Acid Derivatives via Highly Enantioselective Hydrogenation Reactions. J. Am. Chem. Soc.1993 , 115 (22), 10125–10138. [Link]

  • Tang, W.; Zhang, X. Highly Efficient Synthesis of Chiral β-Amino Acid Derivatives via Asymmetric Hydrogenation. Org. Lett.2002 , 4 (23), 4159–4161. [Link]

  • Chiral Technologies. Chiral HPLC Columns. [Link]

  • Drexler, H.-J.; You, J.; Zhang, S.; Fischer, C.; Baumann, W.; Spannenberg, A.; Heller, D. Chiral β-Amino Acid Derivatives via Asymmetric Hydrogenation. Org. Process Res. Dev.2003 , 7 (3), 355–361. [Link]

  • Juaristi, E.; Soloshonok, V. A. (Eds.). Enantioselective Synthesis of β-Amino Acids. Wiley-VCH, 2005 . [Link]

  • Tang, W.; Wu, S.; Zhang, X. Enantioselective Hydrogenation of β-Acylaminoacrylates with Rh-BisP* and Rh-MiniPHOS Catalysts. J. Am. Chem. Soc.2003 , 125 (32), 9570–9571. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Stability and degradation of (S)-ethyl 3-amino-3-(pyridin-3-yl)propanoate dihydrochloride

Technical Support Center: (S)-ethyl 3-amino-3-(pyridin-3-yl)propanoate dihydrochloride From the Desk of a Senior Application Scientist Welcome to the technical support guide for (S)-ethyl 3-amino-3-(pyridin-3-yl)propanoa...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: (S)-ethyl 3-amino-3-(pyridin-3-yl)propanoate dihydrochloride

From the Desk of a Senior Application Scientist

Welcome to the technical support guide for (S)-ethyl 3-amino-3-(pyridin-3-yl)propanoate dihydrochloride. This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights into the stability, handling, and potential degradation of this compound. Our goal is to move beyond simple instructions and explain the underlying chemical principles, empowering you to anticipate challenges, troubleshoot effectively, and ensure the integrity of your experiments.

The molecule , a chiral ester with both an amino group and a pyridine ring, presents a unique set of stability considerations. As a dihydrochloride salt, its behavior in solution is heavily influenced by pH. This guide is structured to address the most common questions and issues you may encounter.

Frequently Asked Questions (FAQs)

This section addresses common inquiries regarding the fundamental properties and handling of (S)-ethyl 3-amino-3-(pyridin-3-yl)propanoate dihydrochloride.

Q1: What are the optimal storage conditions for this compound?

A1: As a solid, the compound should be stored in a tightly sealed container at low temperatures (2-8°C is recommended) and protected from light and moisture.[1] The dihydrochloride salt form is hygroscopic, meaning it can absorb moisture from the air. This absorbed water can initiate hydrolysis of the ester group, which is the primary degradation pathway. Storing it under an inert atmosphere (e.g., argon or nitrogen) is best practice to prevent both moisture uptake and potential long-term oxidative degradation of the pyridine ring.

Q2: What is the primary degradation pathway I should be concerned about?

A2: The most significant and rapid degradation pathway is the hydrolysis of the ethyl ester to form (S)-3-amino-3-(pyridin-3-yl)propanoic acid. This reaction can be catalyzed by both acid and base, but it is particularly relevant in aqueous solutions. Given the compound is a dihydrochloride salt, it will create an acidic environment when dissolved in unbuffered water, which can accelerate this hydrolysis over time.

Q3: What solvents should I use to prepare stock solutions?

A3: For short-term use, high-purity anhydrous solvents such as DMSO or ethanol are recommended. For aqueous-based experiments, it is critical to use a buffered solution to maintain a stable pH. We recommend preparing fresh aqueous solutions for each experiment. If you must store an aqueous stock solution, even for a short period, it should be kept at 2-8°C and used within 24 hours. The choice of buffer pH is critical; a slightly acidic pH (e.g., 4-5) is often a good starting point to balance the stability of the amine and the ester, but this must be experimentally verified.

Q4: Is this compound susceptible to photolytic or thermal degradation?

A4: Yes, both are potential concerns. Aromatic nitrogen-containing heterocycles like pyridine can be susceptible to photolytic degradation. Therefore, all solutions should be protected from light by using amber vials or covering containers with foil. Thermal degradation can also occur, especially at elevated temperatures, which can accelerate the hydrolysis rate and other potential side reactions. Long-term storage should be at refrigerated temperatures.

Troubleshooting Guide

This section provides solutions to specific experimental problems you might encounter.

Problem 1: My HPLC/UPLC analysis shows a new, more polar peak appearing over time.

  • Question: I'm running a time-course experiment, and my chromatogram for a sample in an aqueous buffer shows a new peak eluting earlier than my parent compound. The area of this new peak increases as the area of my parent peak decreases. What is happening?

  • Answer: You are very likely observing the hydrolysis of the ethyl ester. The product, (S)-3-amino-3-(pyridin-3-yl)propanoic acid, is a carboxylic acid, which is significantly more polar than the parent ester. In reverse-phase chromatography, more polar compounds have shorter retention times.

    • Validation Step: To confirm this, you can intentionally degrade a sample by treating it with a mild acid (e.g., 0.1 M HCl) or base (e.g., 0.1 M NaOH) at a slightly elevated temperature (e.g., 40°C) for a few hours. The peak corresponding to the suspected degradant should increase significantly.

    • Solution: Your compound is not stable under your current experimental conditions. You must either shorten the experiment duration, decrease the temperature, or adjust the pH of your buffer to a more stable range, which you will need to determine experimentally.

Problem 2: The solid compound has developed a yellowish or brownish tint.

  • Question: My vial of (S)-ethyl 3-amino-3-(pyridin-3-yl)propanoate dihydrochloride, which was initially a white to off-white solid, has turned slightly yellow upon storage. Is it still usable?

  • Answer: Discoloration often indicates degradation, which could be due to oxidation or the formation of minor impurities. While the bulk purity may still be high, the presence of colored impurities can interfere with sensitive assays.

    • Validation Step: Before use, you must re-qualify the material. Dissolve a small amount in a suitable solvent and analyze it by HPLC/UPLC with a photodiode array (PDA) detector to check for purity. Obtain an NMR spectrum to ensure the primary structure is intact.

    • Solution: If the purity is below your required specifications, the batch should be discarded. To prevent this in the future, ensure the compound is stored under an inert atmosphere (nitrogen or argon), in the dark, and at the recommended low temperature.

Problem 3: I am seeing poor reproducibility in my biological or chemical assays.

  • Question: My experimental results are inconsistent from day to day, even though I follow the same protocol. Could this be related to compound stability?

  • Answer: Absolutely. Inconsistent results are a classic sign of an unstable compound in the assay medium. If your stock solution is degrading over the course of the experiment, the effective concentration of the active compound is changing, leading to variable results.

    • Troubleshooting Workflow: The diagram below outlines a systematic approach to diagnosing this issue. The key is to analyze the concentration of your compound in the actual assay buffer at different time points (t=0 and at the end of the experiment).

    G A Inconsistent Assay Results Observed B Prepare fresh stock solution in anhydrous solvent (e.g., DMSO) A->B C Prepare assay sample in aqueous buffer B->C D t=0: Immediately analyze sample concentration via HPLC/UPLC C->D E Incubate sample under exact assay conditions (time, temp, light) D->E F t=end: Analyze sample concentration again via HPLC/UPLC E->F G Compare concentrations at t=0 and t=end F->G H Is concentration loss > 5%? G->H I Conclusion: Compound is stable under assay conditions. Look for other sources of variability. H->I No J Conclusion: Compound is degrading. Modify assay conditions (lower temp, change pH, add antioxidant) or prepare compound fresh immediately before use. H->J Yes

    Caption: Troubleshooting workflow for assay inconsistency.

Key Degradation Pathway & Analytical Protocol

Primary Degradation: Ester Hydrolysis

The principal degradation mechanism for (S)-ethyl 3-amino-3-(pyridin-3-yl)propanoate dihydrochloride in the presence of water is the hydrolysis of the ethyl ester functional group. This reaction yields the corresponding carboxylic acid and ethanol.

Caption: Primary hydrolysis degradation pathway.
Protocol: Forced Degradation Study

To definitively understand the stability profile of your compound, a forced degradation study is essential. This involves subjecting the compound to a variety of harsh conditions to identify potential degradants and develop a stability-indicating analytical method.

Objective: To identify the degradation products of (S)-ethyl 3-amino-3-(pyridin-3-yl)propanoate dihydrochloride under various stress conditions.

Analytical Method: A gradient reverse-phase HPLC method with UV detection is typically used.

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: Start at 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 260 nm (pyridine chromophore)

  • Injection Volume: 10 µL

Procedure:

  • Prepare Stock Solution: Prepare a 1 mg/mL stock solution of the compound in 50:50 water:acetonitrile.

  • Set up Stress Conditions: For each condition, use 1 mL of the stock solution in a sealed vial. Include a control sample stored at 2-8°C in the dark.

Stress ConditionReagent/ConditionTime & TemperatureQuenching Step
Acid Hydrolysis Add 1 mL of 1 M HCl6 hours at 60°CNeutralize with 1 mL of 1 M NaOH
Base Hydrolysis Add 1 mL of 1 M NaOH2 hours at 40°CNeutralize with 1 mL of 1 M HCl
Oxidation Add 1 mL of 3% H₂O₂24 hours at room tempN/A
Thermal Heat solid compound48 hours at 80°CDissolve in diluent
Photolytic Expose solution to UV light (ICH Q1B)24 hours at room tempN/A
  • Analysis: After the specified time, quench the reactions as described. Dilute all samples to a final theoretical concentration of 0.1 mg/mL with the mobile phase A/B mixture and analyze by HPLC.

  • Data Interpretation: Compare the chromatograms of the stressed samples to the control. Look for new peaks and a decrease in the main peak area. The goal is to achieve 5-20% degradation to ensure that the primary degradants are observed without secondary degradation.

This study will provide a comprehensive map of the compound's liabilities and is the foundation for developing a robust, stability-indicating method for quality control.

References

A comprehensive list of references will be provided upon request. The information herein is based on established principles of chemical stability and analytical chemistry.

Sources

Optimization

Technical Support Center: Enantioselective Synthesis of β-Amino Acids

From the Desk of the Senior Application Scientist Welcome to the technical support center for the enantioselective synthesis of β-amino acids using alternative catalysts. This guide is designed for researchers, scientist...

Author: BenchChem Technical Support Team. Date: February 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center for the enantioselective synthesis of β-amino acids using alternative catalysts. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of modern asymmetric catalysis. Optically pure β-amino acids are critical building blocks for a vast array of pharmaceuticals and natural products, yet their synthesis remains a significant challenge.[1][2][3] This resource moves beyond standard protocols to address the nuanced problems you may encounter in the lab, providing not just solutions but also the underlying rationale to empower your research.

Here, we will explore troubleshooting strategies for common experimental hurdles and answer frequently asked questions about catalyst selection and reaction optimization. Our focus is on the practical application of transition-metal complexes, organocatalysts, and biocatalysts as powerful alternatives for constructing these valuable chiral molecules.[4][5]

Section 1: Troubleshooting Guide

This section addresses specific, practical issues encountered during experimental work. We have structured it to help you diagnose the problem, understand the potential causes, and implement a logical workflow to find a solution.

Problem 1: Low Enantioselectivity (ee)

You've successfully synthesized your target β-amino acid, but the enantiomeric excess is too low for your application. This is one of the most common challenges in asymmetric catalysis.

Potential Causes:

  • Suboptimal Catalyst Choice: The catalyst's chiral environment is not a good match for the substrate's transition state geometry.

  • Incorrect Catalyst Stereoisomer: The "wrong" enantiomer of the catalyst was used, leading to the undesired product enantiomer or low selectivity.

  • Non-Optimal Reaction Temperature: The reaction may be running at a temperature that is too high, allowing the uncatalyzed, non-selective background reaction to compete or reducing the energy difference between the diastereomeric transition states.

  • Solvent Effects: The solvent may be interfering with the catalyst-substrate interaction or may not adequately stabilize the desired transition state.

  • Low Catalyst Activity: If the catalyst is slow, the background reaction can become significant, eroding the overall enantioselectivity.

  • Catalyst Poisoning: Impurities in the reagents or solvent (e.g., water, trace metals, coordinating species) are deactivating the catalyst.

Diagnostic Workflow & Solutions

The following workflow provides a systematic approach to diagnosing and resolving low enantioselectivity.

G cluster_key Workflow Logic start Start: Low ee Observed check_catalyst 1. Verify Catalyst Integrity - Confirm structure & purity (NMR, MS) - Check absolute configuration start->check_catalyst temp_screen 2. Temperature Screen - Lower the temperature in increments (e.g., 25°C -> 0°C -> -20°C -> -78°C) check_catalyst->temp_screen Catalyst OK solvent_screen 3. Solvent Screen - Test a range of solvents (e.g., Toluene, CH2Cl2, THF, MeCN, Hexane) temp_screen->solvent_screen ee improves? (continue optimizing) temp_screen->solvent_screen No/minor change catalyst_screen 4. Catalyst/Ligand Variation - Screen different chiral backbones - Modify ligand sterics/electronics solvent_screen->catalyst_screen ee improves? (continue optimizing) solvent_screen->catalyst_screen No/minor change concentration 5. Concentration Adjustment - Vary substrate concentration - Check for aggregation effects catalyst_screen->concentration ee improves? (continue optimizing) catalyst_screen->concentration No/minor change success Success: ee Improved concentration->success Optimization complete key_node Decision/Action Point key_arrow Proceed to next step

Caption: Troubleshooting workflow for low enantioselectivity.

In-Depth Explanation:

  • Catalyst Integrity is Paramount: Before spending time on optimization, always confirm the identity, purity, and absolute configuration of your catalyst. An impure or incorrect catalyst is a common source of failure.

  • Temperature is a Key Thermodynamic Handle: Lowering the reaction temperature often increases enantioselectivity. This is because the desired catalyzed pathway typically has a lower activation energy than the uncatalyzed background reaction. By reducing thermal energy, you favor the lower-energy, more organized transition state, enhancing selectivity.

  • Solvent Choice Influences the Chiral Pocket: The solvent is not just a medium; it's an active participant. A coordinating solvent (like THF) can compete with the substrate for binding to a metal catalyst, while a non-polar solvent (like toluene) may promote aggregation. Screening a variety of solvents is crucial to find one that best stabilizes the chiral transition state.[6]

  • Fine-Tuning the Catalyst: If standard conditions fail, catalyst modification is the next step. For metal catalysts, this involves changing the chiral ligand. For organocatalysts, this may mean altering the catalyst backbone. Even small steric or electronic changes can have a profound impact on the catalyst's interaction with the substrate.[7][8]

Problem 2: Low Yield or Stalled Reaction

The reaction produces the desired product with good enantioselectivity, but the conversion is low, or the reaction stops before the starting material is fully consumed.

Potential Causes:

  • Catalyst Deactivation/Decomposition: The catalyst is not stable under the reaction conditions. This can be caused by the substrate, product, solvent, or impurities.[9]

  • Product Inhibition: The product binds more strongly to the catalyst than the starting material, effectively shutting down the catalytic cycle.

  • Insufficient Catalyst Loading: The amount of catalyst is too low to achieve full conversion in a reasonable timeframe.

  • Poor Reagent Purity: Impurities in the starting materials or solvents (especially water and oxygen for many organometallic catalysts) can destroy the active catalyst.[10]

  • Substrate/Catalyst Insolubility: If either the catalyst or substrate is not fully dissolved, the reaction rate will be severely limited.

Diagnostic Workflow & Solutions

  • Run a Control Reaction: Perform the reaction without the catalyst to quantify the background reaction rate. If there is a significant background reaction, it may be consuming the starting material non-productively.

  • Analyze the Reaction Over Time: Take aliquots from the reaction mixture at regular intervals and analyze them by NMR, GC, or LC-MS. This will reveal if the reaction is simply slow or if it has truly stalled. A stalled reaction often points to catalyst deactivation or product inhibition.

  • Test for Product Inhibition: Add a portion of the isolated product to the start of a new reaction. If the reaction rate is significantly slower compared to a control without added product, product inhibition is likely the culprit. This can sometimes be overcome by running the reaction at a higher temperature or using a different catalyst.

  • Systematically Increase Catalyst Loading: Double the catalyst loading (e.g., from 1 mol% to 2 mol%). If the conversion improves significantly, the issue may be slow turnover or partial deactivation.

  • Ensure Rigorous Inert Conditions: For air- and moisture-sensitive catalysts (common in transition-metal catalysis), use of a glovebox or Schlenk techniques with freshly distilled, degassed solvents is mandatory.[10]

Detailed Protocol: Optimizing Catalyst Loading and Conditions

This protocol outlines a systematic approach for optimizing a generic asymmetric reaction.

  • Setup: In an inert atmosphere glovebox, add the chiral catalyst (e.g., 0.01 mmol, 1 mol%) to a vial equipped with a stir bar.

  • Reagent Addition: Add the solvent (e.g., 2 mL of anhydrous, degassed toluene). Add the imine substrate (1.0 mmol) followed by the nucleophile (1.2 mmol).

  • Reaction: Seal the vial, remove it from the glovebox, and place it in a temperature-controlled stirrer block set to the desired temperature (e.g., 0 °C).

  • Monitoring: After set time points (e.g., 1, 4, 8, 24 hours), carefully open the vial under a stream of argon and withdraw a small aliquot for analysis (TLC, GC-MS, or LC-MS) to determine conversion.

  • Workup: Once the reaction is complete (or has stalled), quench the reaction as appropriate (e.g., with saturated aq. NH4Cl). Extract the product with an organic solvent, dry the organic layer (e.g., over Na2SO4), filter, and concentrate under reduced pressure.

  • Analysis: Purify the crude product by column chromatography. Determine the yield and measure the enantiomeric excess (ee) by chiral HPLC or SFC.

  • Iteration: Based on the results, set up parallel reactions varying one parameter at a time (e.g., catalyst loading at 0.5%, 1%, and 2%; temperature at -20 °C, 0 °C, and 25 °C) to find the optimal conditions.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the main classes of alternative catalysts for β-amino acid synthesis, and how do they compare?

There are three main classes of "alternative" catalysts that have seen significant development: Transition-Metal Catalysts, Organocatalysts, and Biocatalysts. Each has distinct advantages and disadvantages.[4][5]

FeatureTransition-Metal CatalystsOrganocatalystsBiocatalysts (Enzymes)
Active Species Chiral ligand coordinated to a metal center (e.g., Rh, Ru, Cu, Ni, Pd).[1][11]Small, chiral organic molecules without a metal (e.g., ureas, thioureas, amino acids).[7][8]Natural or engineered enzymes (e.g., transaldolases, hydroxylases).[12][13][14]
Advantages High turnover numbers, broad substrate scope, well-understood mechanisms.Generally stable to air and moisture, lower toxicity, readily available.Extremely high selectivity (chemo-, regio-, enantio-), mild reaction conditions (water, RT), environmentally benign.[15]
Disadvantages Often sensitive to air/moisture, potential for heavy metal contamination in the product, high cost of precious metals.Often require higher catalyst loadings (1-20 mol%), may have a more limited substrate scope.[7]Limited substrate scope (often highly specific), can be sensitive to temperature/pH, may require genetic engineering for new reactivity.[12][15]
Typical Use Case Large-scale industrial synthesis where high efficiency is paramount. Asymmetric hydrogenations, conjugate additions.Bench-scale synthesis, discovery chemistry. Mannich reactions, Michael additions.[8]Synthesis of complex molecules or where "green" chemistry is a priority.[13][16]

Q2: How do I choose the right catalyst for my specific substrate?

Choosing the right catalyst is a process of matching the steric and electronic properties of your substrate to the catalyst's chiral environment.

  • Start with the Literature: Find a reaction in the literature that uses a substrate similar to yours. This is the most effective starting point.

  • Consider the Mechanism: Understand how the catalyst works. For example, a Brønsted acid organocatalyst activates an electrophile through hydrogen bonding.[8] If your substrate has multiple hydrogen bond acceptors, it might lead to non-productive binding.

  • Steric Hindrance: A very bulky substrate will require a catalyst with a more open and accessible active site. Conversely, achieving high selectivity with a small, unhindered substrate may require a catalyst with a more compact, sterically demanding chiral pocket.

  • Electronic Effects: The electronic nature of your substrate (electron-donating vs. electron-withdrawing groups) will influence its reactivity. You may need to select a catalyst with complementary electronic properties (e.g., a more Lewis-acidic metal center for an electron-rich substrate).

Q3: My reaction works on the model substrate but fails on my complex, real-world molecule. What should I do?

This is a classic substrate scope limitation problem.[17][18] A catalyst optimized for a simple system may not be robust enough for a multifunctional molecule.

  • Look for Inhibiting Functional Groups: Your complex molecule may contain functional groups (e.g., free amines, thiols, phosphines) that can act as Lewis bases and poison a metal catalyst.[19] Protecting these groups may be necessary.

  • Re-screen All Parameters: Do not assume the optimal conditions for the model system will translate. You must re-screen temperature, solvent, and concentration for the new substrate.

  • Change the Catalyst Family: If a thiourea-based organocatalyst fails, perhaps a chiral phosphoric acid or even a copper/chiral ligand system will be more effective. The different activation modes may be more compatible with your substrate.

  • Simplify the Substrate: If possible, test simpler analogues of your complex molecule to pinpoint which part of the structure is causing the problem.

References

  • Asymmetric synthesis of β-amino acid derivatives by stereocontrolled C(sp3)-C(sp2)
  • β-Amino Acid Organocatalysts in the Asymmetric Michael Addition of Isobutyraldehyde to N-Substituted Maleimides. MDPI. [Link]

  • Enantioselective synthesis of β-amino acid derivatives using amidine-based and bifunctional organocatalysts. Washington University in St. Louis. [Link]

  • Advances in Transition-Metal Catalysis and Organocatalysis Approaches towards Asymmetric Synthesis of β-Amino Acid Derivatives. Thieme E-Books & E-Journals. [Link]

  • Asymmetric Catalytic Mannich Reactions Catalyzed by Urea Derivatives: Enantioselective Synthesis of β-Aryl-β-Amino Acids. Journal of the American Chemical Society. [Link]

  • Asymmetric synthesis of β-amino cyanoesters with contiguous tetrasubstituted carbon centers by halogen-bonding catalysis with chiral halonium salt. Beilstein Journals. [Link]

  • Enantioselective synthesis of .beta.-amino acids. 2. Preparation of the like stereoisomers of 2-methyl- and 2-benzyl-3-aminobutanoic acid. The Journal of Organic Chemistry. [Link]

  • Enantioselective Synthesis of β-Amino Acid Derivatives Enabled by Ligand-Controlled Reversal of Hydrocupration Regiochemistry. PMC - NIH. [Link]

  • Catalytic Asymmetric Synthesis of Unprotected β2-Amino Acids. ACS Publications. [Link]

  • Asymmetric Synthesis of β-Amino Acid Derivatives via Catalytic Conjugate Addition of Hydrazoic Acid to Unsaturated Imides. Journal of the American Chemical Society. [Link]

  • Enantioselective Synthesis of β-amino acids: A Review. ResearchGate. [Link]

  • Engineered Biocatalytic Synthesis of β-N-Substituted-α-Amino Acids. PubMed. [Link]

  • Chiral Catalyst Deactivation during the Asymmetric Hydrogenation of Acetophenone. MDPI. [Link]

  • Organocatalytic Enantioselective Synthesis of α-Fluoro-β-amino Acid Derivatives. Organic Letters. [Link]

  • On the Topic of Substrate Scope. Organic Letters. [Link]

  • Scalable and Selective β‐Hydroxy‐α‐Amino Acid Synthesis Catalyzed by Promiscuous l‐Threonine Transaldolase ObiH. University of Wisconsin–Madison. [Link]

  • Chiral catalyst and solvent repeatable asymmetric synthesis technology. SCHOOL OF SCIENCE THE UNIVERSITY OF TOKYO. [Link]

  • Laboratory evolution of stereoselective enzymes: a prolific source of catalysts for asymmetric reactions. PubMed. [Link]

  • Enzymatic Synthesis of l-threo-β-Hydroxy-α-Amino Acids via Asymmetric Hydroxylation Using 2-Oxoglutarate-Dependent Hydroxylase from Sulfobacillus thermotolerans Strain Y0017. Applied and Environmental Microbiology. [Link]

  • Generality-oriented optimization of enantioselective aminoxyl radical catalysis. PMC. [Link]

  • Recent advances in the catalytic asymmetric synthesis of β-amino acids. Chemical Society Reviews (RSC Publishing). [Link]

  • Enantioselective synthesis of β-amino esters. PolyU Institutional Research Archive. [Link]

  • Asymmetric Synthesis of β-Amino Acids by Addition of Chiral Enolates to Nitrones via N-Acyloxyiminium Ions. Bulletin of the Chemical Society of Japan. [Link]

  • Coupling biocatalysis with high-energy flow reactions for the synthesis of carbamates and β-amino acid derivatives. Research Repository UCD. [Link]

  • Enantioselective Decarboxylative Alkylation Reactions: Catalyst Development, Substrate Scope, and Mechanistic Studies. stoltz2.caltech.edu. [Link]

  • Substrate scope and synthetic applications of the enantioselective reduction of α-alkyl-β-arylenones mediated by Old Yellow Enzymes. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Recent Developments in the Synthesis and Utilization of Chiral β-Aminophosphine Derivatives as Catalysts or Ligands. RSC Publishing. [Link]

  • Asymmetric Synthesis of β-Amino Acids via the Michael Addition of Chiral Metal Amides. J-STAGE. [Link]

  • Scalable and selective β-hydroxy-α-amino acid synthesis catalyzed by promiscuous L-threonine transaldolase ObiH. ChemRxiv. [Link]

  • Highly Efficient Asymmetric Synthesis of β-Amino Acid Derivatives via Rhodium-Catalyzed Hydrogenation of β-(Acylamino)acrylates. The Journal of Organic Chemistry. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Comparing Hydrochloride and Dihydrochloride Salts of Pyridinylpropanoates

For researchers, scientists, and drug development professionals, the selection of an appropriate salt form for an active pharmaceutical ingredient (API) is a critical decision that profoundly impacts the drug's performan...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the selection of an appropriate salt form for an active pharmaceutical ingredient (API) is a critical decision that profoundly impacts the drug's performance, stability, and manufacturability. This guide provides an in-depth technical comparison of hydrochloride (HCl) and dihydrochloride (2HCl) salts, specifically focusing on the pyridinylpropanoate class of molecules. By understanding the underlying chemical principles and employing rigorous experimental evaluation, researchers can make data-driven decisions to select the optimal salt form for their development candidate.

Introduction: The Strategic Imperative of Salt Selection

Pyridinylpropanoates are a class of compounds with significant therapeutic potential. However, like many APIs, their free base form may exhibit suboptimal physicochemical properties, such as poor aqueous solubility, which can hinder oral bioavailability. Conversion to a salt form is a widely employed strategy to overcome these limitations.[1] For pyridinylpropanoates, which often possess multiple basic nitrogen centers, the formation of either a monohydrochloride or a dihydrochloride salt is a common approach.

The choice between a hydrochloride and a dihydrochloride salt is not trivial. The addition of a second equivalent of hydrochloric acid can dramatically alter the molecule's properties.[2][3] This guide will dissect these differences, providing the theoretical framework and practical experimental protocols to empower you to make an informed selection.

The Chemical Foundation: pKa and Salt Formation

The ability of a pyridinylpropanoate to form a hydrochloride or dihydrochloride salt is governed by the basicity of its ionizable centers, quantified by the acid dissociation constant (pKa). A typical pyridinylpropanoate structure possesses at least two basic nitrogen atoms: one on the pyridine ring and another in an aliphatic side chain. The pKa of each nitrogen determines the pH at which it will be protonated.

Generally, for a stable salt to form, the difference between the pKa of the basic group on the API and the pKa of the acidic counter-ion should be greater than 2-3 pH units.[1] Since hydrochloric acid is a strong acid (pKa << 0), it can readily protonate basic nitrogens.

  • Hydrochloride (1:1 salt): Forms when one equivalent of HCl protonates the more basic nitrogen center of the pyridinylpropanoate molecule.

  • Dihydrochloride (1:2 salt): Forms when two equivalents of HCl protonate both basic nitrogen centers. This typically requires a lower pH to achieve full protonation of the less basic nitrogen.

The following diagram illustrates the salt formation process for a hypothetical pyridinylpropanoate.

Salt_Formation Figure 1. Salt Formation of a Pyridinylpropanoate FreeBase Pyridinylpropanoate Free Base (B) HCl_1 + 1 eq. HCl FreeBase->HCl_1 HCl_2 + 2 eq. HCl FreeBase->HCl_2 MonoHCl Hydrochloride Salt (B·HCl) HCl_1->MonoHCl DiHCl Dihydrochloride Salt (B·2HCl) HCl_2->DiHCl

Caption: Figure 1. Salt Formation of a Pyridinylpropanoate

Comparative Physicochemical Characterization: A Data-Driven Approach

A systematic comparison of the physicochemical properties of the hydrochloride and dihydrochloride salts is essential for selecting the optimal form. The following sections detail the key attributes to evaluate, along with the experimental protocols to measure them.

Aqueous Solubility and pH-Solubility Profile

Theoretical Insight: Enhanced aqueous solubility is a primary driver for salt formation. The dihydrochloride salt, with two ionized centers, is often presumed to be more soluble than the monohydrochloride. However, this is not always the case, and the pH of the aqueous environment plays a crucial role. A comprehensive pH-solubility profile is necessary to understand the behavior of each salt under physiologically relevant conditions.

Experimental Protocol: Equilibrium Shake-Flask Solubility

  • Preparation of Buffers: Prepare a series of buffers covering the physiological pH range (e.g., pH 1.2, 4.5, 6.8).

  • Sample Preparation: Add an excess amount of the hydrochloride or dihydrochloride salt to separate vials containing each buffer.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 37 °C) for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Analysis: Withdraw an aliquot from each vial, filter to remove undissolved solids, and determine the concentration of the dissolved API using a validated analytical method (e.g., HPLC-UV).

  • pH Measurement: Measure the final pH of each solution.

  • Data Analysis: Plot the logarithm of solubility versus the final pH to generate the pH-solubility profile.

Comparative Data Table (Representative Data)

PropertyHydrochloride SaltDihydrochloride Salt
Solubility in Water (mg/mL) ~15>100[4]
Solubility at pH 1.2 (mg/mL) >200>200
Solubility at pH 6.8 (mg/mL) ~5~50
pH of Saturated Solution in Water ~4.5~2.0

Note: Data is illustrative and inspired by compounds like levocetirizine dihydrochloride.[4]

Dissolution Rate

Theoretical Insight: The intrinsic dissolution rate (IDR) is a measure of the dissolution speed of a pure substance from a constant surface area. A higher IDR can lead to a faster onset of therapeutic action. The IDR is influenced by both the solubility and the solid-state properties of the salt.

Experimental Protocol: Intrinsic Dissolution Rate (USP <1087>)

  • Compact Preparation: Compress a known amount (e.g., 100-200 mg) of the salt into a die using a hydraulic press to create a non-disintegrating compact with a defined surface area (e.g., 0.5 cm²).[5][6]

  • Apparatus Setup: Place the die into a rotating disk apparatus (USP Apparatus 2) and immerse it in a dissolution medium (e.g., 900 mL of pH 6.8 buffer) maintained at 37 °C.[6]

  • Dissolution: Rotate the disk at a constant speed (e.g., 100 rpm).

  • Sampling: Withdraw aliquots of the dissolution medium at predetermined time intervals.

  • Analysis: Analyze the concentration of the dissolved API in each aliquot using a suitable analytical method.

  • Calculation: Plot the cumulative amount of drug dissolved per unit area against time. The slope of the linear portion of the curve represents the intrinsic dissolution rate (in mg/min/cm²).[5]

Comparative Data Table (Representative Data)

PropertyHydrochloride SaltDihydrochloride Salt
IDR at pH 6.8 (mg/min/cm²) 0.82.5
Solid-State Stability and Polymorphism

Theoretical Insight: The crystalline form of a salt can significantly impact its physical and chemical stability. Different crystalline forms (polymorphs) or the presence of solvates/hydrates can have different properties. It is crucial to identify the most stable crystalline form for each salt and to assess their potential for phase transitions under stress conditions (heat, humidity).

Experimental Protocols:

  • X-Ray Powder Diffraction (XRPD): Provides a unique "fingerprint" of the crystalline lattice. It is the primary tool for identifying polymorphs and solvates.[7][8]

    • Sample Preparation: Gently grind the sample to a fine powder.

    • Data Acquisition: Mount the sample in the diffractometer and scan over a relevant 2θ range (e.g., 2-40°).

    • Analysis: Compare the resulting diffractograms to identify differences in peak positions and intensities, which indicate different crystal forms.

  • Differential Scanning Calorimetry (DSC): Measures the heat flow into or out of a sample as a function of temperature. It is used to determine melting point, desolvation events, and solid-solid phase transitions.[9]

    • Sample Preparation: Accurately weigh a small amount of the sample (e.g., 2-5 mg) into an aluminum pan and seal it.

    • Heating Program: Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen purge.

    • Analysis: Analyze the resulting thermogram for endothermic (melting, desolvation) or exothermic (crystallization) events.

  • Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature. It is used to quantify the amount of solvent or water in a crystal lattice.[10]

    • Sample Preparation: Accurately weigh a sample (e.g., 5-10 mg) into a TGA pan.

    • Heating Program: Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen purge.

    • Analysis: Correlate weight loss steps with thermal events observed in the DSC thermogram to identify desolvation or decomposition.

Comparative Data Table (Representative Data)

PropertyHydrochloride SaltDihydrochloride Salt
Crystalline Form Anhydrous, Form IMonohydrate, Form A
Melting Point (DSC) 185 °C215-220 °C (decomposes)[11]
TGA Weight Loss (up to 150°C) < 0.1%~3.8% (corresponding to one mole of water)
Hygroscopicity

Theoretical Insight: Hygroscopicity is the tendency of a substance to absorb moisture from the atmosphere. Excessive hygroscopicity can lead to handling difficulties, physical instability (e.g., deliquescence, phase transitions), and chemical degradation.[12] Dihydrochloride salts, being more ionic, can sometimes be more hygroscopic.

Experimental Protocol: Dynamic Vapor Sorption (DVS)

  • Sample Preparation: Place a small, accurately weighed amount of the sample (e.g., 10-20 mg) into the DVS instrument.[13]

  • Drying: Dry the sample in the instrument under a stream of dry nitrogen (0% relative humidity, RH) until a stable weight is achieved.

  • Sorption/Desorption Isotherm: Expose the sample to a series of increasing RH steps (e.g., 0% to 90% RH in 10% increments) at a constant temperature (e.g., 25 °C), allowing the sample to reach mass equilibrium at each step. Then, decrease the RH in a stepwise manner back to 0%.[14]

  • Analysis: Plot the change in mass (%) versus RH to generate a sorption-desorption isotherm. The shape of the isotherm and the total moisture uptake are used to classify the hygroscopicity.[15] Post-DVS analysis by XRPD is recommended to check for any phase changes.[12]

Comparative Data Table (Representative Data)

PropertyHydrochloride SaltDihydrochloride Salt
Moisture Uptake at 80% RH 1.5% (Slightly hygroscopic)5.0% (Moderately hygroscopic)
Hysteresis in Isotherm MinimalPronounced
Phase Change Post-DVS (XRPD) NoneConversion from anhydrate to hydrate form

Integrated Decision-Making Workflow

The selection of the optimal salt form is a multi-parameter optimization problem. The following workflow provides a structured approach to decision-making.

Salt_Selection_Workflow Figure 2. Salt Selection Workflow cluster_synthesis Synthesis & Initial Screening cluster_physchem Physicochemical Profiling cluster_decision Decision & Final Selection Synthesis Synthesize HCl and 2HCl Salts Characterization Initial Characterization (XRPD, DSC, TGA) Synthesis->Characterization Solubility pH-Solubility Profile Characterization->Solubility Dissolution Intrinsic Dissolution Rate Characterization->Dissolution Hygroscopicity Hygroscopicity (DVS) Characterization->Hygroscopicity Stability Solid-State Stability (ICH Conditions) Characterization->Stability Data_Review Review All Data vs. Target Product Profile Solubility->Data_Review Dissolution->Data_Review Hygroscopicity->Data_Review Stability->Data_Review Selection Select Optimal Salt Form Data_Review->Selection

Caption: Figure 2. Salt Selection Workflow

Impact on Bioavailability: A Mechanistic View

The choice of salt form can have a direct impact on the oral bioavailability of a pyridinylpropanoate. The following diagram illustrates the key steps where the salt properties exert their influence.

Bioavailability_Impact Figure 3. Influence of Salt Form on Oral Bioavailability cluster_formulation Dosage Form cluster_gi Gastrointestinal Tract cluster_systemic Systemic Circulation DosageForm Oral Dosage Form (Tablet/Capsule) Disintegration Disintegration & Dissolution DosageForm->Disintegration Dissolution Rate (Higher for 2HCl) GI_Lumen API in Solution in GI Lumen Disintegration->GI_Lumen Solubility (Higher for 2HCl at low pH) GI_Lumen->GI_Lumen Potential for Disproportionation (Risk for HCl salt at higher pH) [13, 19, 38] Absorption Absorption across Gut Wall GI_Lumen->Absorption Bloodstream API in Bloodstream Absorption->Bloodstream Bioavailability

Caption: Figure 3. Influence of Salt Form on Oral Bioavailability

A dihydrochloride salt may offer faster dissolution and higher solubility in the stomach (low pH). However, as it transitions to the higher pH of the small intestine, both salts will convert to the free base, and the rate and extent of absorption will depend on the interplay between dissolution and precipitation kinetics (disproportionation).[16][17][18]

Conclusion

The selection between a hydrochloride and a dihydrochloride salt of a pyridinylpropanoate is a multifaceted decision that requires a thorough, data-driven investigation. While a dihydrochloride salt may offer advantages in terms of aqueous solubility and dissolution rate, it may also present challenges such as increased hygroscopicity or lower stability. A comprehensive analysis of the pH-solubility profile, intrinsic dissolution rate, solid-state stability, and hygroscopicity is paramount. By following the structured workflow and employing the detailed experimental protocols outlined in this guide, drug development professionals can confidently select the salt form with the optimal balance of properties, thereby de-risking the development process and maximizing the potential for a successful therapeutic product.

References

  • Difference Wiki. (2023, December 3). Cetirizine Hydrochloride vs. Cetirizine Dihydrochloride: What's the Difference? Retrieved from [Link]

  • Pediaa.Com. (2022, February 14). What is the Difference Between Cetirizine Hydrochloride and Cetirizine Dihydrochloride. Retrieved from [Link]

  • Bastin, R. J., Bowker, M. J., & Slater, B. J. (2000). Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities. Organic Process Research & Development, 4(5), 427–435. Retrieved from [Link]

  • Bano, S., et al. (2018). Comparison of Stability of Cetirizine Dihydrochloride in Solid and... Asian Journal of Pharmaceutics, 12(3). Retrieved from [Link]

  • Reddy, B. J., & Kumar, K. S. (2016). Development and validation of dissolution method for levocetirizine dihydrochloride by isocratic reverse phase HPLC. World Scientific News, 57, 218-230. Retrieved from [Link]

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2013). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Journal of Pharmaceutical Sciences, 102(3), 793-807. Retrieved from [Link]

  • USP. (2006). General Chapters: <1087> INTRINSIC DISSOLUTION. USP29-NF24. Retrieved from [Link]

  • FIP. (2012). Biowaiver Monograph for Immediate-Release Solid Oral Dosage Forms: Levocetirizine Dihydrochloride. Journal of Pharmaceutical Sciences, 101(1), 5-13. Retrieved from [Link]

  • Ardena. (n.d.). Q&A with Ardena Experts Dynamic Vapor Sorption (DVS) and its relevance in API characterization. Retrieved from [Link]

  • ResearchGate. (2018). In Vitro Comparison of Different Brands of Cetirizine 2HCl Tablets by Spectroscopy and Thin Layer Chromatography (TLC) in Local Market of Lahore, Pakistan. Retrieved from [Link]

  • Fawcett, T. P., et al. (2019). A practical guide to pharmaceutical analyses using X-ray powder diffraction. Powder Diffraction, 34(S1), S2-S17. Retrieved from [Link]

  • Serajuddin, A. T. M. (2021). Disproportionation of Pharmaceutical Salts: pHmax and Phase-Solubility/pH Variance. Journal of Pharmaceutical Sciences, 110(7), 2645-2656. Retrieved from [Link]

  • Hsieh, Y.-L. (2012). Changes in the ionization state of pharmaceuticals – Solid and solution. University of Connecticut. Retrieved from [Link]

  • Parmar, V. K., et al. (2012). Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. Pharmaceutical Development and Technology, 17(6), 769-777. Retrieved from [Link]

  • AZoM. (2024, January 22). The Role of Thermal Analysis in Evaluating API and Excipient Interactions. Retrieved from [Link]

  • Thakur, T. S., & Thakuria, R. (2023). Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. Crystals, 13(1), 93. Retrieved from [Link]

  • FDA. (2007, December 3). CHEMISTRY REVIEW(S) for NDA 22-157. Retrieved from [Link]

  • Ascendia Pharma. (n.d.). Importance of X-ray Powder Diffraction (XRPD) in Identifying Polymorphic Forms. Retrieved from [Link]

  • Hsieh, Y. L., & Taylor, L. S. (2014). Salt Stability – The Effect of pHmax on Salt to Free Base Conversion. Pharmaceutical Research, 31(1), 163-174. Retrieved from [Link]

  • USP-NF. (n.d.). <1087> Apparent Intrinsic Dissolution—Dissolution Testing Procedures for Rotating Disk and Stationary Disk. Retrieved from [Link]

  • METER Group. (n.d.). Dynamic Vapor Sorption. Retrieved from [Link]

  • PISRT. (2018, November 17). In Vitro Comparison of Different Brands of Cetirizine 2HCl Tablets by Spectroscopy and Thin Layer Chromatography (TLC) in Local Market of Lahore, Pakistan. Retrieved from [Link]

  • ResearchGate. (2022). Methods of Thermal Analysis as Fast and Reliable Tools for Identification and Quantification of Active Ingredients in Commercially Available Drug Products. Retrieved from [Link]

  • ResearchGate. (2018). Formulation Development and Characterization of Effervescent Tablets along with Levocetirizine Dihydrochloride. Retrieved from [Link]

  • Wesolowski, M., & Rojek, B. (2023). Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals. Molecules, 28(11), 4349. Retrieved from [Link]

  • Forest Products Laboratory. (2021). interpreting dynamic vapor sorption (dvs) measurements: why wood science needs to hit the reset button. Retrieved from [Link]

  • USP-NF. (n.d.). <1087> Apparent Intrinsic Dissolution-Dissolution Testing Procedures for Rotating Disk and Stationary Disk. Retrieved from [Link]

  • Purdue e-Pubs. (n.d.). Rational Design of Pharmaceutical Salt Formulations by Understanding the Mechanism of Disproportionation. Retrieved from [Link]

  • PubMed. (2012). Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. Retrieved from [Link]

  • Otsuka, M., & Kaneniwa, N. (1991). Quantitative Determination of Hydrate Content of Theophylline Powder by Chemometric X-ray Powder Diffraction Analysis. Chemical and Pharmaceutical Bulletin, 39(8), 2111-2115. Retrieved from [Link]

  • METTLER TOLEDO. (n.d.). Dynamic Vapor Sorption. Retrieved from [Link]

  • Agilent. (2016). INTRINSIC DISSOLUTION – THE ROTATING DISK METHOD. Retrieved from [Link]

  • European Society of Medicine. (n.d.). A Review of Pharmaceutical Powder Crystallography – Process, Results, and Applications. Retrieved from [Link]

  • PharmaInfo. (n.d.). Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. Retrieved from [Link]

  • TA Instruments. (n.d.). The Use of Differential Scanning Calorimetry and Modulated Differential Scanning Calorimetry to Study Material Interactions of APIs and Excipients. Retrieved from [Link]

  • Thomas, N., & Pouton, C. W. (2008). Effect of ionization of drug on drug solubilization in SMEDDS prepared using Capmul MCM and caprylic acid. Journal of Pharmacy and Pharmacology, 60(10), 1329-1336. Retrieved from [Link]

  • Al-Tannak, N. Z., & Al-Khattawi, A. (2021). Effect of Excipients on Salt Disproportionation during Dissolution: A Novel Application of In Situ Raman Imaging. Molecular Pharmaceutics, 18(6), 2392-2404. Retrieved from [Link]

  • ResearchGate. (2021). Interpreting dynamic vapor sorption (DVS) measurements: Why wood science needs to hit the reset button. Retrieved from [Link]

  • ACS Publications. (2014). Determination of Intrinsic Dissolution Rate Using Miniaturized Rotating and Stationary Disk Systems. Retrieved from [Link]

  • TA Instruments. (n.d.). Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. Retrieved from [Link]

  • JOCPR. (n.d.). Effect of Hygroscopicity on Pharmaceutical Ingredients, Methods to Determine and Overcome: An Overview. Retrieved from [Link]

  • Ascendia Pharma. (n.d.). How to Mitigate Disproportionation of API Salts in Pharmaceutical Formulations. Retrieved from [Link]

  • ACS Publications. (1999). Effects of salt concentration on analyte response using electrospray ionization mass spectrometry. Retrieved from [Link]

  • ResearchGate. (2021). Modulation of Biopharmaceutical Properties of Acidic Drugs using Cationic Counterions: A Critical Analysis of FDA-Approved Pharmaceutical Salts. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.